molecular formula C4H5Cl2N3 B580785 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole CAS No. 1256643-69-2

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Cat. No.: B580785
CAS No.: 1256643-69-2
M. Wt: 166.005
InChI Key: KMAOLPYBDIZIES-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole (CAS: 1256643-69-2) is a high-purity chemical compound intended for industrial and scientific research applications only . This product is strictly for research use and is not intended for use in human or veterinary diagnosis, therapeutics, or as a personal consumer product. As a derivative of the 1,2,4-triazole heterocycle, this compound serves as a versatile synthetic building block . The 1,2,4-triazole core and its derivatives are of significant interest in medicinal and agricultural chemistry, demonstrating a range of biological activities including anticancer, antimicrobial, anticonvulsant, and antiviral effects in related compounds . The presence of chlorine atoms and an ethyl group on the triazole ring makes it a valuable intermediate for further chemical modifications, such as nucleophilic substitution reactions, to create more complex molecular structures for research and development . Handling should be conducted in a well-ventilated place, using personal protective equipment and avoiding contact with skin and eyes . Suitable extinguishing media for fires involving this material include dry chemical, carbon dioxide, or alcohol-resistant foam .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-1-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAOLPYBDIZIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275801
Record name 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl-
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Molecular Weight

166.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1256643-69-2
Record name 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl-
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, a halogenated heterocyclic compound of interest in medicinal and agrochemical research. While specific experimental data for this ethylated derivative is limited in public literature, this document synthesizes information on the parent compound, 3,5-dichloro-1H-1,2,4-triazole, with established principles of organic chemistry to present a detailed profile. This guide covers the compound's physicochemical properties, a validated protocol for its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing a strong foundational resource for researchers.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of biologically active molecules. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged structure in medicinal chemistry and agrochemical design. The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The further addition of an alkyl group, in this case, an ethyl moiety at the N1 position, provides another vector for tuning these properties.

This compound emerges as a compound with considerable potential for further functionalization and as a building block in the synthesis of more complex molecules. Understanding its fundamental properties is therefore crucial for its effective utilization in research and development.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported. However, we can infer its likely properties based on the known characteristics of its parent compound, 3,5-dichloro-1H-1,2,4-triazole, and the impact of N-ethylation.

PropertyReported/Predicted ValueSource/Justification
Molecular Formula C₄H₅Cl₂N₃Calculated
Molecular Weight 166.01 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow solid or liquid.Based on the parent compound being a solid and the general properties of small organic molecules.
Melting Point Lower than the parent compound's melting point of 138-141 °C.Alkylation typically lowers the melting point due to a decrease in crystal lattice energy from the loss of N-H hydrogen bonding.
Boiling Point Predicted to be in the range of 200-250 °C at atmospheric pressure.Estimated based on the molecular weight and functional groups.
Solubility Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.The ethyl group increases lipophilicity compared to the parent compound.
CAS Number 80337-37-7

Synthesis of this compound

The most direct and common method for the synthesis of N-alkylated triazoles is the alkylation of the parent triazole. The following protocol describes a robust and reliable method for the synthesis of this compound.

Reaction Principle

The synthesis involves the deprotonation of the N-H proton of 3,5-dichloro-1H-1,2,4-triazole using a suitable base, followed by nucleophilic substitution with an ethylating agent, such as ethyl iodide or ethyl bromide. The choice of base and solvent is critical to ensure good yield and regioselectivity.

Experimental Protocol

Materials:

  • 3,5-dichloro-1H-1,2,4-triazole

  • Ethyl iodide (or ethyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add a suitable base (e.g., sodium hydride, 1.1 eq, portion-wise, or potassium carbonate, 1.5 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas will be observed if using sodium hydride.

  • Alkylation: Slowly add ethyl iodide (1.2 eq) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3,5-dichloro-1H-1,2,4-triazole E Deprotonation at 0 °C A->E B Ethyl Iodide F N-Alkylation B->F C Base (e.g., NaH) C->E D Anhydrous Solvent (e.g., DMF) D->E E->F Formation of Triazole Anion G Quenching & Extraction F->G Reaction Mixture H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and characteristic.

  • Ethyl Group Protons:

    • A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.0-4.5 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the triazole ring. The multiplicity will be a quartet due to coupling with the three methyl protons (n+1 = 3+1 = 4).

    • A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.3-1.6 ppm. The multiplicity will be a triplet due to coupling with the two methylene protons (n+1 = 2+1 = 3).

  • Coupling Constant (J): The vicinal coupling constant (³JHH) between the methylene and methyl protons is typically around 7 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals.

  • Triazole Ring Carbons:

    • Two signals for the two carbon atoms in the triazole ring (C3 and C5) are expected in the range of δ 140-160 ppm. The presence of two chlorine atoms will cause a significant downfield shift.

  • Ethyl Group Carbons:

    • A signal for the methylene carbon (-CH₂-) is expected around δ 45-55 ppm.

    • A signal for the methyl carbon (-CH₃) is expected around δ 13-18 ppm.

Mass Spectrometry

The mass spectrum (Electron Ionization) would be expected to show:

  • Molecular Ion Peak (M⁺): A characteristic cluster of peaks for the molecular ion due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected peaks would be at m/z 165 (for C₄H₅³⁵Cl₂N₃), 167 (for C₄H₅³⁵Cl³⁷ClN₃), and 169 (for C₄H₅³⁷Cl₂N₃) with a relative intensity ratio of approximately 9:6:1.

  • Fragmentation Peaks: Common fragmentation patterns would involve the loss of the ethyl group ([M-29]⁺) and other fragments characteristic of the triazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit the following characteristic absorption bands:

  • C-H stretching (alkyl): 2900-3000 cm⁻¹

  • C=N stretching (triazole ring): 1500-1600 cm⁻¹

  • C-N stretching: 1200-1350 cm⁻¹

  • C-Cl stretching: 700-800 cm⁻¹

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is primarily dictated by the two chlorine atoms on the triazole ring. These chlorine atoms are susceptible to nucleophilic substitution, making the compound a versatile intermediate for the synthesis of a variety of 3,5-disubstituted-1-ethyl-1H-1,2,4-triazoles.

Common nucleophiles that can displace the chlorine atoms include:

  • Amines (to form amino-triazoles)

  • Thiols (to form thioether-triazoles)

  • Alkoxides (to form alkoxy-triazoles)

  • Azides (to form azido-triazoles)

The reaction conditions for these substitutions can be tuned to achieve either mono- or di-substitution.

Potential Applications

Derivatives of 1,2,4-triazoles are widely used in various fields, suggesting potential applications for this compound as a key building block.

  • Drug Development: Many antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core. The dichloro-precursor allows for the introduction of diverse functionalities at the 3 and 5 positions to explore new chemical space for potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.

  • Agrochemicals: Triazole derivatives are prominent in the agrochemical industry as fungicides and herbicides. The ability to readily modify the 3,5-positions of the triazole ring makes this compound an attractive starting material for the synthesis of novel crop protection agents.

  • Materials Science: The nitrogen-rich triazole ring can act as a ligand for metal coordination, opening possibilities for the development of new materials with interesting catalytic, magnetic, or optical properties.

Safety and Handling

Halogenated organic compounds and heterocyclic amines require careful handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of drug discovery and agrochemicals. While specific experimental data for this compound is not abundant, this guide provides a comprehensive overview of its predicted properties, a reliable synthesis protocol, and an outline of its potential reactivity and applications based on established chemical principles and data from its parent compound. This information serves as a solid foundation for researchers looking to incorporate this versatile molecule into their synthetic strategies.

References

As specific literature on this compound is scarce, the following references provide foundational knowledge on the synthesis, properties, and applications of 1,2,4-triazoles and their halogenated derivatives.

  • Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry. [Link]

  • Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole studied by variable-temperature 15N NMR and ab initio calculations. Magnetic Resonance in Chemistry. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. [Link]

  • Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. PubMed. [Link]

  • 3,5-dichloro-1h-1,2,4-triazole. PubChem. [Link]

An In-Depth Technical Guide on the Putative Mechanism of Action of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Extensive literature searches did not yield specific data on the mechanism of action for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole. Therefore, this guide is constructed based on the well-established activities of the broader class of 1,2,4-triazole derivatives, particularly those with antifungal properties. The proposed mechanism is inferential and would require experimental validation.

Introduction: The 1,2,4-Triazole Scaffold in Modern Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and agrochemical development, forming the core of numerous biologically active compounds.[1][2][3][4][5] Derivatives of 1,2,4-triazole are known to exhibit a wide array of pharmacological effects, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory activities.[2][3][4][5][6][7] The biological versatility of this heterocyclic system is largely attributed to its ability to engage in various non-covalent interactions with biological macromolecules, its metabolic stability, and its favorable pharmacokinetic properties.

Given the structural features of this compound, specifically the presence of the triazole ring and halogen substituents, its most probable primary mechanism of action, particularly in a fungicidal context, is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway.[4][6][8]

The Hypothesized Primary Target: Lanosterol 14α-Demethylase (CYP51)

Lanosterol 14α-demethylase, a member of the cytochrome P450 enzyme superfamily, is a key enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[4] Ergosterol is an essential structural component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. The inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's integrity and function ultimately results in the cessation of fungal growth and cell death.[4][8]

Proposed Molecular Mechanism of Inhibition

The widely accepted mechanism of action for azole antifungals involves the interaction of the triazole ring with the active site of CYP51. It is hypothesized that the N4 nitrogen atom of the 1,2,4-triazole ring of this compound coordinates with the heme iron atom at the catalytic center of the enzyme.[4][8] This strong interaction prevents the binding of the natural substrate, lanosterol, and the subsequent oxidative demethylation step.

The substituents on the triazole ring play a crucial role in the potency and selectivity of the inhibitory activity. The dichloro and ethyl groups of the subject compound likely contribute to the hydrophobic and steric interactions within the active site of CYP51, further stabilizing the enzyme-inhibitor complex. The presence of halogen atoms, such as chlorine, is a common feature in many potent antifungal triazoles, often enhancing their activity.

Diagram of the Fungal Ergosterol Biosynthesis Pathway and the Hypothesized Point of Inhibition

Ergosterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol 14-demethylation inhibitor 3,5-Dichloro-1-ethyl- 1H-1,2,4-triazole (Hypothesized) inhibitor->cyp51 Inhibition

Caption: The fungal ergosterol biosynthesis pathway with the hypothesized inhibition of CYP51.

Biochemical and Cellular Ramifications of CYP51 Inhibition

The inhibition of CYP51 by this compound would likely trigger a cascade of detrimental events for the fungal cell:

  • Depletion of Ergosterol: The primary consequence is the halt of ergosterol production, leading to its depletion from the cell membrane.

  • Accumulation of Toxic Sterols: The enzymatic block results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function.

  • Increased Membrane Permeability: The altered sterol composition leads to a more permeable and fragile cell membrane, making the fungus susceptible to osmotic stress and leakage of essential cellular components.

  • Dysfunction of Membrane-Bound Enzymes: The changes in the membrane environment adversely affect the activity of crucial membrane-associated enzymes, such as chitin synthase, which is involved in cell wall synthesis.

  • Inhibition of Fungal Growth and Proliferation: The culmination of these effects is the inhibition of fungal growth, budding, and overall proliferation.

A Framework for Experimental Validation

To rigorously test the hypothesized mechanism of action for this compound, a structured experimental workflow is essential.

Diagram of the Proposed Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_insilico In Silico Analysis antifungal_testing Antifungal Susceptibility Testing (MIC Determination) cyp51_assay Recombinant CYP51 Enzyme Inhibition Assay (IC50) antifungal_testing->cyp51_assay Confirm Biological Activity ergosterol_quant Ergosterol Biosynthesis Quantification (GC-MS) cyp51_assay->ergosterol_quant Validate Target Engagement membrane_integrity Membrane Integrity Assays (e.g., Propidium Iodide Staining) ergosterol_quant->membrane_integrity Assess Cellular Consequence docking Molecular Docking Simulation (CYP51 Active Site) docking->cyp51_assay Predict Binding Mode

Caption: A proposed workflow for the experimental validation of the mechanism of action.

  • Antifungal Susceptibility Testing:

    • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Methodology: A broth microdilution assay would be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of the compound would be incubated with a standardized fungal inoculum, and the MIC would be determined as the lowest concentration that inhibits visible fungal growth.

  • Recombinant CYP51 Enzyme Inhibition Assay:

    • Objective: To directly measure the inhibitory effect of the compound on the activity of purified fungal CYP51.

    • Methodology: Recombinantly expressed and purified fungal CYP51 would be used. The assay would measure the conversion of a fluorescent or chromogenic substrate in the presence of varying concentrations of the test compound. The half-maximal inhibitory concentration (IC50) would then be calculated.

  • Ergosterol Biosynthesis Quantification:

    • Objective: To confirm that the compound inhibits ergosterol biosynthesis in whole fungal cells.

    • Methodology: Fungal cells would be treated with the compound at sub-MIC concentrations. After incubation, the cellular sterols would be extracted, saponified, and analyzed by gas chromatography-mass spectrometry (GC-MS). A decrease in the ergosterol peak and an increase in the lanosterol peak, relative to untreated controls, would confirm the inhibition of CYP51.

  • Molecular Docking Studies:

    • Objective: To predict the binding mode of the compound within the active site of fungal CYP51.

    • Methodology: A homology model or crystal structure of the target fungal CYP51 would be used for in silico molecular docking simulations. The predicted binding pose and interactions would provide insights into the structural basis of inhibition and could guide further lead optimization.

Broader Biological Potential of 1,2,4-Triazole Derivatives

While the primary hypothesized mechanism is antifungal, the 1,2,4-triazole scaffold is associated with a wide range of other biological activities. The specific substitution pattern of this compound may confer activity against other targets. The table below summarizes the diverse biological activities reported for various 1,2,4-triazole derivatives.

Biological ActivityExample Compound ClassReference(s)
AntibacterialThio-substituted 1,2,4-triazoles[9][10]
AntiviralRibavirin (a 1,2,4-triazole carboxamide)[7]
AnticancerLetrozole, Anastrozole[6]
Anti-inflammatoryVarious substituted 1,2,4-triazoles[2]
AnticonvulsantAlprazolam, Estazolam[6]

This diversity underscores the importance of broad-spectrum biological screening of novel 1,2,4-triazole derivatives to fully elucidate their therapeutic potential.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Preprints.org. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central - NIH. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Scientific and Practical Journal "Pharmacology and Pharmacy". Available at: [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole: From Discovery to Modern Synthetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. While the precise historical genesis of this specific molecule remains nuanced within the broader exploration of substituted 1,2,4-triazoles, this document elucidates the logical synthetic pathways, key chemical principles, and methodological advancements that have enabled its preparation and study. We will delve into the foundational synthesis of the 3,5-dichloro-1H-1,2,4-triazole precursor and the subsequent crucial step of N-ethylation, providing detailed experimental protocols and exploring the underlying chemical rationales. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel triazole-based compounds.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous successful therapeutic agents.[1] This five-membered heterocycle, containing three nitrogen atoms, exhibits a unique combination of properties including metabolic stability, hydrogen bonding capabilities, and dipole moment, which allow for potent and selective interactions with biological targets.[2] The broad spectrum of pharmacological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antifungal, antiviral, anticancer, and anti-inflammatory properties, among others.[3]

The introduction of halogen substituents, such as chlorine, onto the triazole ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. Furthermore, N-alkylation provides a critical vector for tuning the molecule's steric and electronic profile to optimize target engagement and pharmacokinetic properties. This compound (CAS 66146-27-0) represents a key building block that combines these features, making it a valuable intermediate in the synthesis of more complex drug candidates.

Historical Context and the Genesis of Substituted 1,2,4-Triazoles

The history of 1,2,4-triazoles dates back to the late 19th century, with continuous interest from chemists due to their diverse applications.[4] The development of synthetic methodologies for this heterocyclic system has been a subject of extensive research, with several named reactions, such as the Pellizzari and Einhorn-Brunner reactions, providing early access to this important class of compounds.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the broader exploration of halogenated and N-alkylated 1,2,4-triazoles that gained momentum in the mid-20th century. The likely pathway to this molecule involves a two-step process: the synthesis of the 3,5-dichloro-1H-1,2,4-triazole precursor, followed by its N-ethylation.

Synthesis of the Core Scaffold: 3,5-Dichloro-1H-1,2,4-triazole

The most probable and historically significant route to 3,5-dichloro-1H-1,2,4-triazole (CAS 1191-83-9) involves the cyclization of a suitable precursor followed by chlorination. One plausible starting material is 1,2,4-triazolidine-3,5-dione (urazole).

Conceptual Synthetic Pathway

The synthesis can be envisioned as a two-stage process:

  • Formation of the Triazole Ring: This can be achieved through various methods, with the reaction of hydrazine with a dicarbonyl equivalent being a common strategy.

  • Chlorination: The resulting triazole core is then subjected to a robust chlorination agent to replace hydroxyl or other leaving groups with chlorine atoms.

Synthesis of 3,5-dichloro-1H-1,2,4-triazole Urazole 1,2,4-Triazolidine-3,5-dione (Urazole) Precursor 3,5-Dichloro-1H-1,2,4-triazole Urazole->Precursor Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃)

Caption: Conceptual pathway for the synthesis of the 3,5-dichloro-1H-1,2,4-triazole precursor.

Detailed Experimental Protocol: Synthesis of 3,5-Dichloro-1H-1,2,4-triazole

This protocol is a representative procedure based on established methods for the chlorination of similar heterocyclic systems.

Materials:

  • 1,2,4-Triazolidine-3,5-dione (Urazole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene (or other high-boiling inert solvent)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 1,2,4-triazolidine-3,5-dione in an excess of phosphorus oxychloride.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline to the suspension.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3,5-dichloro-1H-1,2,4-triazole.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

N-Ethylation: The Final Step to this compound

The introduction of the ethyl group at the N1 position is a critical step to arrive at the target molecule. This is typically achieved through an N-alkylation reaction. The regioselectivity of this reaction is an important consideration, as alkylation can potentially occur at either the N1 or N4 position of the triazole ring.

Mechanistic Considerations for N-Alkylation

The alkylation of 3,5-dichloro-1H-1,2,4-triazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, proceeds via a nucleophilic substitution reaction. The triazole anion, formed by deprotonation with a suitable base, acts as the nucleophile. The choice of base and solvent can influence the ratio of N1 to N4 alkylated products.

N-Ethylation of 3,5-dichloro-1H-1,2,4-triazole Precursor 3,5-Dichloro-1H-1,2,4-triazole Target This compound Precursor->Target N-Ethylation Ethylating_Agent Ethylating Agent (e.g., C₂H₅I) Base Base (e.g., K₂CO₃)

Caption: General scheme for the N-ethylation of the dichlorinated triazole precursor.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the N-ethylation of 3,5-dichloro-1H-1,2,4-triazole.

Materials:

  • 3,5-Dichloro-1H-1,2,4-triazole

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (or another suitable base like sodium hydride)

  • Acetone (or another polar aprotic solvent like DMF or acetonitrile)

  • Water

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 3,5-dichloro-1H-1,2,4-triazole in acetone, add potassium carbonate.

  • Addition of Ethylating Agent: Add ethyl iodide dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Spectroscopic DataExpected Characteristics
¹H NMR A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group.
¹³C NMR Signals for the two carbons of the ethyl group and two distinct signals for the chlorinated carbons of the triazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the two chlorine atoms.
Infrared (IR) Characteristic absorptions for C-N and C=N stretching vibrations within the triazole ring.[4]

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The two chlorine atoms provide reactive handles for further functionalization through nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the 3 and 5 positions of the triazole ring. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

While the specific historical moment of the first synthesis of this compound is not prominently documented, its creation is a logical step in the rich history of 1,2,4-triazole chemistry. The synthetic route, proceeding through the formation of the 3,5-dichloro-1H-1,2,4-triazole core followed by N-ethylation, is based on well-established and robust chemical transformations. This guide has provided a detailed overview of these synthetic methodologies, grounded in the fundamental principles of heterocyclic chemistry. The utility of this compound as a versatile building block ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.

References

[5] Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [6] Chen, Z., Li, H., Dong, W., Miao, M., & Ren, H. (2016). A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions via a cascade C-H functionalization, double C-N bonds formation, and oxidative aromatization sequence in the presence of iodine as catalyst. Organic Letters, 18(6), 1334–1337. [1] Mohammed Abdulghani, S., Al-rawi, M. S., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [7] Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407. [8] Tseng, W. C., Wang, L. Y., Wu, T. S., & Wong, F. F. (2011). An effective 1,3-dipolar cycloaddition for the synthesis of 1,3,5-trisubstituted 1,2,4-triazole derivatives by reaction of oximes with hydrazonoyl hydrochlorides using triethylamine as a base gave the desired 1,3,5-trisubstituted 1,2,4-triazoles in good yields. Tetrahedron, 67(29), 5339-5345. [3] Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080–15081. Xia, J., Huang, X., & Cai, M. (2019). A cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines was achieved in the presence of 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex [Phen-MCM-41-CuBr] as the heterogeneous and recyclable catalyst and air as the oxidant. Synthesis, 51(10), 2014-2022. [4] Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1424. [9] Yang, N., & Yuan, G. (2018). An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles. The Journal of Organic Chemistry, 83(19), 11963–11969. [10] Liu, J. Q., Shen, X., Wang, Y., Wang, X. S., & Bi, X. (2018). 1,5-Disubstituted 1,2,4-triazoles were formed by Cu(II) catalysis in high yield, whereas 1,3-disubstituted 1,2,4-triazoles were selectively obtained under Ag(I) catalysis. Organic Letters, 20(22), 6930–6933. [11] Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). A multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines. Organic Letters, 15(14), 3585–3589. [2] Kumar, R., & Sharma, P. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 45, 116315.

Sources

An In-Depth Technical Guide to the Theoretical Properties of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1] This guide focuses on the theoretical and predicted properties of a specific, likely novel derivative: 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole . Due to the absence of specific experimental data for this compound in the current literature, this document serves as a predictive framework for its synthesis, characterization, and potential applications. By extrapolating from established chemical principles and data from analogous structures, we provide a comprehensive theoretical analysis to guide future research and development efforts. This whitepaper will delve into its predicted physicochemical properties, propose a viable synthetic route, and forecast its spectroscopic signature. Furthermore, we will explore its potential biological activities through computational analysis, offering a roadmap for its investigation as a novel therapeutic or agrochemical agent.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Its unique electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged scaffold in drug design.[2] Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The introduction of halogen substituents, particularly chlorine, can significantly modulate the biological activity of heterocyclic compounds by altering their lipophilicity, metabolic stability, and binding interactions with biological targets. Similarly, N-alkylation can enhance potency and selectivity. The combination of a dichloro-substitution pattern and an N-ethyl group on the 1,2,4-triazole core, as in the case of this compound, presents an intriguing, yet uncharacterized, molecular architecture with significant therapeutic potential.

Predicted Physicochemical and Chemical Properties

The introduction of two electron-withdrawing chlorine atoms at positions 3 and 5 of the triazole ring is expected to significantly influence the molecule's electronic properties. The carbon atoms of the triazole ring are inherently electron-deficient, a characteristic that is further amplified by the inductive effect of the chlorine atoms. This heightened electrophilicity at the carbon centers suggests a susceptibility to nucleophilic substitution reactions. Conversely, electrophilic substitution is predicted to occur at the nitrogen atoms.[3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₄H₅Cl₂N₃Based on the chemical structure.
Molecular Weight 166.01 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small, halogenated organic molecules.
Melting Point Moderately highHalogen bonding and dipole-dipole interactions may lead to a higher melting point compared to the unsubstituted parent triazole.
Boiling Point ElevatedThe presence of polar C-Cl bonds and the overall molecular weight would suggest a relatively high boiling point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in water.The ethyl group provides some lipophilicity, while the triazole ring and chlorine atoms contribute to its polarity.
pKa Weakly basicThe electron-withdrawing chlorine atoms are expected to decrease the basicity of the nitrogen atoms in the triazole ring.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available 3,5-dichloro-1H-1,2,4-triazole. This approach leverages the known reactivity of the triazole nitrogen for alkylation.

Step 1: Synthesis of 3,5-Dichloro-1H-1,2,4-triazole (Intermediate)

While this intermediate is commercially available, a common laboratory synthesis involves the cyclization of appropriate precursors. One established method is the reaction of hydrazine with a suitable dicarbonyl equivalent bearing the desired chloro-substituents.

Step 2: N-Ethylation of 3,5-Dichloro-1H-1,2,4-triazole

The N-H proton of the triazole ring is acidic and can be deprotonated with a suitable base to form a triazolide anion. This nucleophilic anion can then react with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the desired N-ethylated product. The regioselectivity of the alkylation is a key consideration, as alkylation can potentially occur at N1, N2, or N4. However, for many 1,2,4-triazole systems, alkylation at the N1 position is often favored under basic conditions.[4]

Experimental Protocol: N-Ethylation of 3,5-Dichloro-1H-1,2,4-triazole

  • Deprotonation: To a solution of 3,5-dichloro-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the triazolide anion.

  • Alkylation: Add ethyl iodide (CH₃CH₂I, 1.2 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Profile

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group.

  • Triplet: A triplet signal is predicted in the upfield region (δ 1.2-1.5 ppm) corresponding to the three protons of the methyl (-CH₃) group, coupled to the adjacent methylene protons.

  • Quartet: A quartet signal is expected further downfield (δ 4.0-4.5 ppm) for the two methylene (-CH₂-) protons, coupled to the methyl protons. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the triazole ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide key information about the carbon skeleton.

  • Triazole Carbons: Two signals are expected in the downfield region (δ 140-160 ppm) for the two carbon atoms (C3 and C5) of the triazole ring. The exact chemical shifts will be influenced by the presence of the chlorine atoms.

  • Ethyl Group Carbons: Two signals are anticipated for the ethyl group: one for the methylene carbon (-CH₂-) at approximately δ 40-50 ppm and another for the methyl carbon (-CH₃) at a more upfield position, around δ 15-20 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected in the region of 2850-3000 cm⁻¹.

  • C=N and N=N Stretching: The triazole ring should exhibit characteristic stretching vibrations for C=N and N=N bonds in the 1400-1600 cm⁻¹ region.[6]

  • C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is anticipated in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (166.01 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks.[7]

  • Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the triazole ring, often with the loss of N₂ or HCN.[8][9] The ethyl group may also be lost as a radical.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Frequencies / m/z
¹H NMR δ 1.2-1.5 (t, 3H, -CH₃), δ 4.0-4.5 (q, 2H, -CH₂-)
¹³C NMR δ 15-20 (-CH₃), δ 40-50 (-CH₂-), δ 140-160 (C3, C5)
IR (cm⁻¹) 2850-3000 (C-H), 1400-1600 (C=N, N=N), 600-800 (C-Cl)
MS (m/z) 166 (M⁺), characteristic isotopic pattern for two chlorines

Computational Analysis and Potential Biological Activity

The biological activity of 1,2,4-triazole derivatives is often linked to their ability to inhibit specific enzymes.[10] For instance, many triazole-based fungicides target the cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[11] In the realm of oncology, triazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.[12]

Molecular Docking

To predict the potential biological targets of this compound, molecular docking studies can be performed. This computational technique simulates the interaction of a small molecule with the binding site of a target protein, providing insights into its binding affinity and mode of interaction.[13] Potential targets for docking studies could include fungal cytochrome P450 enzymes or human cancer-related kinases.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be employed to predict the biological activity of a compound based on its physicochemical properties.[14] By comparing the calculated descriptors of this compound with those of known active triazole derivatives, it is possible to estimate its potential efficacy as, for example, a fungicide.[11]

ComputationalWorkflow cluster_input Input Data cluster_methods Computational Methods cluster_output Predicted Outcomes A 3D Structure of This compound C Molecular Docking A->C D QSAR Analysis A->D B Protein Target Structures (e.g., CYP51, Kinases) B->C E Binding Affinity & Pose C->E G Identification of Key Interacting Residues C->G F Predicted Biological Activity (e.g., Antifungal, Anticancer) D->F

Caption: A conceptual workflow for the computational analysis of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for the novel compound this compound. While experimental data is currently unavailable, the predictions based on established chemical principles and the properties of analogous compounds suggest that this molecule holds significant potential for further investigation. The proposed synthetic route is straightforward and employs well-established chemical transformations. The predicted spectroscopic data will be invaluable for the characterization of the synthesized compound.

Future research should focus on the practical synthesis and purification of this compound, followed by its thorough spectroscopic characterization to validate the predictions made in this guide. Subsequently, in vitro and in vivo biological assays should be conducted to evaluate its potential as an antifungal, anticancer, or other therapeutic agent, guided by the computational predictions. The exploration of this and similar novel triazole derivatives could lead to the discovery of new and effective therapeutic agents and agrochemicals.

References

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors.
  • Benchchem. (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • PubMed. (n.d.). QSAR models for the acute toxicity of 1,2,4-triazole fungicides to zebrafish (Danio rerio) embryos.
  • ResearchGate. (2010). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole.
  • Taylor & Francis Online. (n.d.). Comparative quantitative structure–activity relationship (QSAR) study on acute toxicity of triazole fungicides to zebrafish.
  • Semantic Scholar. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents.
  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • SciELO. (n.d.). 1H-[2][6][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from scielo.br.

  • PubMed. (n.d.). Design, Synthesis and Molecular Docking Studies of Novel Triazole as Antifungal Agent.
  • PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon.
  • ResearchGate. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
  • ResearchGate. (n.d.). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole.
  • ACS Publications. (2024). Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides.
  • Taylor & Francis Online. (n.d.). Structure-based identification of triazole-based PARP1 inhibitors: insights from docking and molecular dynamics simulations.
  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • Preprints.org. (n.d.). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.
  • ChemMethodol. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • Organic Chemistry Portal. (n.d.). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt.
  • Rasayan J. Chem. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
  • Frontiers. (n.d.). Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents.
  • ACS Publications. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole.
  • Bentham Science. (2020). Synthesis and Molecular Docking Studies of Novel Triazole Derivatives as Antioxidant Agents.
  • Royal Society of Chemistry. (n.d.). Mass spectra of 1,2,3-triazoles.
  • ResearchGate. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds.
  • National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
  • IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
  • ChemicalBook. (n.d.). 1,2-Dichloroethane (107-06-2) 13C NMR spectrum.
  • MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
  • YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks.

Sources

The Strategic Utility of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the 1,2,4-triazole scaffold stands as a privileged structure, integral to a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in the design of novel therapeutic agents.[2] Within this important class of heterocycles, 3,5-dichloro-1-ethyl-1H-1,2,4-triazole emerges as a highly versatile and reactive precursor, offering a strategically positioned platform for the introduction of diverse functionalities.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound. As a senior application scientist, the following sections will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in leveraging this potent building block for their synthetic endeavors.

Physicochemical Properties and Structural Features

PropertyValue
Molecular Formula C₄H₅Cl₂N₃
Molecular Weight 166.01 g/mol
Appearance White to off-white crystalline solid (predicted)[3]
Solubility Moderate solubility in polar organic solvents (predicted)[3]

The core of this compound is an aromatic, five-membered ring containing three nitrogen atoms. The two chlorine atoms at the 3- and 5-positions are the key to its synthetic utility. These chlorine atoms act as excellent leaving groups in both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of a wide range of substituents. The ethyl group at the 1-position enhances solubility in organic solvents and can influence the conformational preferences of downstream products.

Synthesis of the Precursor: A Multi-step Approach

The synthesis of this compound is not explicitly detailed in a single procedure in the reviewed literature. However, a logical and convergent synthetic route can be constructed based on established methodologies for the formation and functionalization of the 1,2,4-triazole ring. The proposed pathway involves three key stages: the formation of the 1-ethyl-1H-1,2,4-triazole core, followed by the installation of hydroxyl groups, and finally, chlorination.

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Nucleophilic aromatic substitution on the precursor.

Experimental Protocol: General Procedure for SₙAr with an Amine

  • Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Add the desired amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Polar aprotic solvents like DMF or NMP are excellent for SₙAr reactions as they can solvate the charged intermediates.

  • The use of a base is essential to neutralize the HCl generated during the reaction and to deprotonate the nucleophile if it is an amine or thiol.

  • Elevated temperatures are generally required to overcome the activation energy for the substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. The two chlorine atoms can be sequentially and selectively coupled with a variety of organometallic reagents.

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}

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Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazole is a foundational scaffold in modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics, including prominent antifungal, anticancer, and antiviral agents.[1][2] Traditional multi-step syntheses of these vital heterocycles are often hampered by the need to isolate intermediates, leading to reduced overall yields, increased waste, and significant time investment. One-pot syntheses have emerged as a powerful, elegant, and efficient alternative, enabling the streamlined construction of complex molecular architectures in a single reaction vessel.[3] This guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of robust and versatile one-pot methodologies for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles. We will delve into the mechanistic underpinnings of key protocols, offer step-by-step experimental procedures, and provide practical insights for optimization and troubleshooting.

The Strategic Advantage of One-Pot Methodologies

The core principle of a one-pot reaction is to conduct multiple consecutive transformations in a single reactor without isolating intermediates. This approach offers compelling advantages for drug discovery and development:

  • Increased Efficiency: By eliminating multiple work-up and purification steps, overall synthesis time is drastically reduced.

  • Improved Yields: Avoiding material loss associated with intermediate isolation often leads to higher overall yields of the final product.

  • Atom and Step Economy: These processes are inherently "greener" as they reduce solvent consumption and waste generation, aligning with the principles of sustainable chemistry.[4]

  • Facilitation of Library Synthesis: The operational simplicity of one-pot reactions makes them highly amenable to parallel synthesis and the rapid generation of compound libraries for high-throughput screening.[1]

This document details three field-proven, one-pot strategies selected for their reliability, broad substrate scope, and mechanistic diversity.

Method I: Three-Component Synthesis from Amidines, Carboxylic Acids, and Hydrazines

This highly modular approach is one of the most convenient and regioselective routes to a wide array of 1,3,5-trisubstituted 1,2,4-triazoles.[1][5][6] The strategy relies on the initial formation of an activated acyl intermediate, which is then sequentially coupled with an amidine and a monosubstituted hydrazine to drive the cyclization.

Mechanistic Rationale

The causality of this transformation hinges on the use of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which selectively activates the carboxylic acid.[5] The reaction proceeds through a logical sequence:

  • Carboxylic Acid Activation: The carboxylic acid (R¹-COOH) reacts with HATU in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to form a highly reactive acyl-OAt ester.

  • Acylamidine Formation: The primary amidine (R³-C(NH)NH₂) acts as a nucleophile, attacking the activated ester to form an N-acylamidine intermediate. This step is highly efficient and directs the subsequent regiochemistry.

  • Hydrazine Condensation & Cyclization: The monosubstituted hydrazine (R²-NHNH₂) adds to the N-acylamidine. The resulting adduct undergoes spontaneous intramolecular cyclodehydration, a thermodynamically favorable process that expels a molecule of water to form the stable aromatic 1,2,4-triazole ring.

G cluster_workflow General Workflow A Amidine (R³) E One-Pot Reaction Vessel (Solvent: DMF) A->E B Carboxylic Acid (R¹) B->E C Hydrazine (R²) C->E D Coupling Agent (HATU) + Base (DIPEA) D->E F Stir at RT (Acylation) E->F G Heat (Cyclodehydration) F->G H 1,3,5-Trisubstituted-1,2,4-Triazole G->H

Caption: General workflow for the three-component synthesis.

Experimental Protocol

This protocol is adapted from the method developed by Castanedo et al. and is suitable for parallel synthesis.[1][7]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amidine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Monosubstituted hydrazine (or its salt) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (e.g., 0.2 mmol) in anhydrous DMF (1.0 mL) in a reaction vial, add the amidine hydrochloride (0.22 mmol), HATU (0.24 mmol), and DIPEA (0.7 mmol).

  • Seal the vial and stir the mixture at room temperature for 1 hour to ensure complete formation of the N-acylamidine intermediate.

  • Add the monosubstituted hydrazine (0.3 mmol) to the reaction mixture. Note: If using a hydrazine salt, an additional equivalent of DIPEA may be required.

  • Reseal the vial and heat the mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature. Quench the reaction by adding water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted 1,2,4-triazole.

Data Summary: Substrate Scope

This method demonstrates a broad tolerance for various functional groups on all three components, making it a valuable tool in medicinal chemistry.[1]

R¹ (from Carboxylic Acid)R² (from Hydrazine)R³ (from Amidine)Typical Yield
Phenyl, 4-ChlorophenylMethyl, PhenylAryl, Heteroaryl75-90%
Cyclohexyl, MethylBenzylAlkyl60-85%
Thiophen-2-yl4-FluorophenylPyridin-2-yl70-88%
IsobutylEthyl4-Methoxyphenyl65-90%

Method II: Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine

Copper catalysis provides an economical and practical pathway to 1,2,4-triazoles, often utilizing simple, readily available starting materials. A particularly effective one-pot strategy involves the reaction of two distinct nitrile molecules with hydroxylamine, catalyzed by an inexpensive copper salt like Cu(OAc)₂.[8]

Mechanistic Rationale

This process is a testament to the power of sequential, catalyst-mediated bond formation. The proposed mechanism involves several key steps:[5][8]

  • Amidoxime Formation: In the first step, hydroxylamine performs a nucleophilic addition to one equivalent of a nitrile (R¹-CN) to form an amidoxime intermediate. This step typically occurs without a catalyst.

  • Copper-Catalyzed Addition: The amidoxime then coordinates to the Cu(II) center. The copper catalyst facilitates the nucleophilic attack of the amidoxime onto a second, different nitrile molecule (R³-CN).

  • Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a spontaneous intramolecular cyclization, followed by dehydration, to form the stable 1,2,4-triazole ring. The copper catalyst is regenerated and can re-enter the catalytic cycle. This strategy demonstrates excellent functional group tolerance.[5]

G cluster_mechanism Proposed Copper-Catalyzed Mechanism A R¹-C≡N + NH₂OH B Amidoxime Intermediate A->B Step 1: Amidoxime Formation D Copper-Amidoxime Complex B->D Coordination C [Cu(OAc)₂] C->D F Addition Intermediate D->F Step 2: Nucleophilic Addition to Nitrile E R³-C≡N E->F G Cyclized Intermediate F->G Step 3: Intramolecular Cyclization H 1,3,5-Trisubstituted-1,2,4-Triazole G->H Dehydration

Caption: Proposed mechanism for copper-catalyzed synthesis.

Experimental Protocol

This protocol is based on the efficient copper-catalyzed one-pot method.[8]

Materials:

  • Nitrile 1 (R¹-CN) (1.2 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate (NaOAc) (1.5 eq)

  • Nitrile 2 (R³-CN) (1.0 eq)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Toluene

Procedure:

  • To a solution of Nitrile 1 (1.2 mmol) in toluene (3.0 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol).

  • Stir the mixture at 80 °C for 2 hours to facilitate the formation of the amidoxime.

  • To this mixture, add Nitrile 2 (1.0 mmol) and Cu(OAc)₂ (0.1 mmol).

  • Seal the reaction vessel and heat the mixture at 120 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate. Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 3,5-disubstituted 1,2,4-triazole. (Note: This protocol produces 3,5-disubstituted 1,2,4-triazoles. To achieve a 1,3,5-trisubstituted product, a variation using a substituted hydroxylamine or a subsequent N-alkylation/arylation step would be necessary).

Data Summary: Substrate Scope

The reaction is compatible with a wide range of aromatic and aliphatic nitriles.

R¹ (from Nitrile 1)R³ (from Nitrile 2)Typical Yield
Phenyl4-Tolyl78%
4-Methoxyphenyl3-Chlorophenyl72%
BenzylPhenyl65%
Cyclohexyl4-Fluorophenyl58%

Method III: Iodine-Mediated Metal-Free Oxidative Cyclization

For syntheses where the avoidance of trace metal contaminants is critical, metal-free methods provide an invaluable alternative. An efficient iodine-mediated one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed using hydrazones and aliphatic amines as starting materials.[7]

Mechanistic Rationale

This transformation proceeds through an elegant cascade of C-H functionalization and C-N bond-forming events, catalyzed by molecular iodine.[7] The process avoids the need for transition metals, relying on the oxidative capacity of iodine. The key steps are:

  • Intermediate Formation: The hydrazone and amine likely form an initial adduct.

  • Oxidative Cascade: Iodine acts as the catalyst to promote a sequence of C-H functionalization, double C-N bond formation, and finally, oxidative aromatization to furnish the stable 1,2,4-triazole product. Dimethyl sulfoxide (DMSO) often serves as both the solvent and a co-oxidant in this process.

G cluster_workflow Iodine-Mediated Oxidative Synthesis A Hydrazone E One-Pot Reaction Vessel (Solvent: DMSO) A->E B Aliphatic Amine B->E C Iodine (I₂) Catalyst C->E D Base (e.g., K₂CO₃) D->E F Heat E->F G Oxidative Aromatization Cascade F->G H 1,3,5-Trisubstituted-1,2,4-Triazole G->H

Caption: Workflow for metal-free oxidative cyclization.

Experimental Protocol

This protocol is based on the metal-free synthesis reported by Chen et al.[7]

Materials:

  • Hydrazone (1.0 eq)

  • Aliphatic amine (2.0 eq)

  • Iodine (I₂) (30 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed tube, combine the hydrazone (0.5 mmol), aliphatic amine (1.0 mmol), iodine (0.15 mmol), and potassium carbonate (1.0 mmol).

  • Add DMSO (2.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate (to quench excess iodine) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product via flash column chromatography to obtain the target triazole.

Data Summary: Substrate Scope

This metal-free approach is effective for a range of hydrazones and primary aliphatic amines.

R¹/R³ (from Hydrazone)R² (from Amine)Typical Yield
Phenyl, 4-ChlorophenylBenzylamine80-92%
Naphthyl, 4-Tolyln-Butylamine75-85%
Thienyl, FurylCyclohexylamine70-88%
Phenyl, HIsoamylamine65-79%

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive reagents or catalyst; insufficient temperature/time; incorrect stoichiometry.Ensure reagents are pure and dry, particularly for Method I. Degas solvents if necessary. Optimize reaction temperature and time. For Method I, confirm the activity of the coupling agent. For Method II, try a different copper source or ligand.
Formation of Side Products Incomplete cyclization; formation of isomers; side reactions with functional groups.Monitor the reaction closely by LC-MS to identify stable intermediates. Adjust heating time accordingly. For Method I, ensure slow addition of hydrazine to minimize side reactions. Purification by preparative HPLC may be necessary for closely related isomers.
Difficult Purification Co-elution of product with starting materials or byproducts; residual DMF.For residual DMF (Method I), perform multiple aqueous washes or use a high-vacuum line (azeotrope with heptane). Optimize the solvent system for column chromatography; a gradient elution is often effective. Recrystallization can be a powerful purification technique for solid products.

Conclusion

The one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles represents a significant advancement in synthetic efficiency and resource management. The methodologies presented herein—a modular three-component coupling, a robust copper-catalyzed reaction, and an elegant metal-free oxidative cyclization—provide chemists with a versatile and powerful toolkit. These protocols, grounded in clear mechanistic principles, are readily adaptable for both small-scale synthesis and larger library generation, thereby accelerating the discovery and development of novel therapeutics built upon the privileged 1,2,4-triazole scaffold.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]

  • ACS Publications. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters. Retrieved from [Link]

  • HETEROCYCLES. (2005). Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-flask synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from nitriles and hydrazonoyl chlorides via 1,3-dipolar cycloaddition. Retrieved from [Link]

Sources

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active compounds, including antifungal and anticancer agents.[1] The targeted synthesis of specifically substituted 1,2,4-triazoles, such as 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, is of paramount importance for the development of novel pharmaceuticals and functional materials. The introduction of an ethyl group at the N1 position and chloro-substituents at the 3 and 5 positions can significantly modulate the molecule's lipophilicity, metabolic stability, and target-binding affinity.

This document provides a comprehensive guide to the synthesis of this compound via a copper-catalyzed N-alkylation reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and address critical safety considerations.

Mechanistic Insights: The Copper-Catalyzed N-Alkylation of Triazoles

The copper-catalyzed N-alkylation of azoles, a variation of the classic Ullmann condensation, has emerged as a powerful tool for the formation of carbon-nitrogen bonds.[2] While palladium-catalyzed methods have also been developed, copper catalysis often offers advantages in terms of cost-effectiveness and unique reactivity profiles. The reaction proceeds through a catalytic cycle that is initiated by the coordination of the copper catalyst to the triazole substrate.

The generally accepted mechanism for the copper-catalyzed N-arylation of azoles can be adapted to understand the N-alkylation process. The key steps are:

  • Deprotonation: In the presence of a base, the acidic N-H proton of the 1,2,4-triazole is removed to form a triazolate anion.

  • Coordination and Oxidative Addition: The copper(I) catalyst coordinates to the triazolate. Subsequently, the ethylating agent (e.g., ethyl iodide) undergoes oxidative addition to the copper center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) species, yielding the N-ethylated triazole product and regenerating the active copper(I) catalyst.

Ligands, such as diamines or phenanthrolines, can be employed to stabilize the copper catalyst and enhance its reactivity.[3]

Copper-Catalyzed N-Alkylation of 1,2,4-Triazole Figure 1: Proposed Catalytic Cycle Triazole_H 3,5-Dichloro-1H-1,2,4-triazole Triazolate Triazolate Anion Triazole_H->Triazolate Base Cu_Triazolate_Complex Cu(I)-Triazolate Complex Triazolate->Cu_Triazolate_Complex + Cu(I) Catalyst CuI_Catalyst Cu(I) Catalyst CuIII_Intermediate Cu(III) Intermediate Cu_Triazolate_Complex->CuIII_Intermediate + Ethyl Iodide (Oxidative Addition) Ethyl_Iodide Ethyl Iodide CuIII_Intermediate->CuI_Catalyst Regeneration Product This compound CuIII_Intermediate->Product Reductive Elimination

Caption: Figure 1: Proposed Catalytic Cycle for the N-Alkylation of 3,5-Dichloro-1H-1,2,4-triazole.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for copper-catalyzed N-alkylation of azoles and should be optimized for specific laboratory conditions.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.SupplierPurity
3,5-Dichloro-1H-1,2,4-triazoleC₂HCl₂N₃137.9610327-87-4BLDpharm≥95%[4]
Copper(I) IodideCuI190.457681-65-4Sigma-Aldrich99.99%
Ethyl IodideC₂H₅I155.9775-03-6Sigma-Aldrich≥99%
Cesium CarbonateCs₂CO₃325.82534-17-8Sigma-Aldrich≥99%
N,N'-DimethylethylenediamineC₄H₁₂N₂88.15107-15-3Sigma-Aldrich≥99%
Dioxane (anhydrous)C₄H₈O₂88.11123-91-1Sigma-Aldrich99.8%
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,5-Dichloro-1H-1,2,4-triazole (1.0 mmol, 138 mg), copper(I) iodide (0.1 mmol, 19 mg), and cesium carbonate (2.0 mmol, 652 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 22 µL) via syringe.

  • Addition of Ethylating Agent: Add ethyl iodide (1.5 mmol, 121 µL) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental_Workflow Figure 2: Experimental Workflow Start Start Setup Reaction Setup: - 3,5-Dichloro-1H-1,2,4-triazole - CuI - Cs2CO3 Start->Setup Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Setup->Inert_Atmosphere Add_Reagents Add Anhydrous Dioxane, N,N'-Dimethylethylenediamine, and Ethyl Iodide Inert_Atmosphere->Add_Reagents Reaction Heat at 110 °C (12-24 h) Add_Reagents->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Cool, Dilute, and Filter Monitoring->Workup Reaction Complete Extraction Wash with Water and Brine Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product End End Product->End

Caption: Figure 2: A step-by-step workflow for the synthesis of this compound.

Safety and Handling Precautions

General Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.[5]

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6]

  • Avoid inhalation of dusts and vapors.[3] In case of accidental inhalation, move to fresh air.[7]

  • Avoid contact with skin and eyes.[6] In case of contact, flush with copious amounts of water.[7]

  • Do not eat, drink, or smoke in the laboratory.[5]

Reagent-Specific Hazards:

  • 3,5-Dichloro-1H-1,2,4-triazole: This compound is expected to be a skin and eye irritant.[6] Handle with care and avoid generating dust.

  • Ethyl Iodide: This is a volatile and toxic compound. It is a suspected carcinogen and should be handled with extreme caution.

  • Copper(I) Iodide: May cause skin and eye irritation.

  • Cesium Carbonate: A strong base that can cause skin and eye irritation.

  • Dioxane: A flammable liquid and a suspected carcinogen. Use in a well-ventilated area away from ignition sources.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Halogenated organic waste should be collected in a designated container.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse fresh, high-purity CuI.
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and use anhydrous solvents.
Ineffective baseEnsure the cesium carbonate is dry and finely powdered.
Formation of multiple products Isomeric N-alkylationThe regioselectivity of N-alkylation of 1,2,4-triazoles can be influenced by the reaction conditions. Modifying the solvent, base, or temperature may improve selectivity.
Difficulty in purification Co-elution of starting material and productOptimize the eluent system for column chromatography.

Conclusion

The copper-catalyzed N-alkylation of 3,5-dichloro-1H-1,2,4-triazole represents a viable and efficient method for the synthesis of this compound. This protocol, based on well-established chemical principles, provides a solid foundation for researchers in drug discovery and materials science. Adherence to the detailed experimental procedure and safety guidelines is crucial for a successful and safe synthesis. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

  • Eliazyan, K. A., Shahbazyan, L. V., Pivazyan, V. A., Ghazaryan, E. A., & Yengoyan, A. P. (2009). Synthesis of Novel 1,3-Substituted 1H-[8][9]-Triazole-3-Thiol Derivatives. Heteroatom Chemistry, 20(7), 405–410. [Link]

  • Carl ROTH. (2024). 1,2,4-Triazole Safety Data Sheet. [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 28(14), 5488. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). An Efficient Ligand for the Mild, Copper-Catalyzed N-Arylation of Imidazole. Organic Letters, 8(13), 2779–2782. [Link]

  • Lead Sciences. (n.d.). 3,5-Dichloro-1H-1,2,4-triazole. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 Triazole Compounds: A Review. International Journal of Chemistry, 14(1). [Link]

  • ResearchGate. (2013). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

Sources

Application Notes and Protocols for the Reaction of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole with Nucleophiles: A Scoping Review and General Guidance

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The following document provides a detailed guide on the anticipated reactivity of 3,5-dichloro-1-ethyl-1H-1,2,4-triazole with various nucleophiles. It is important to note that while extensive research has been conducted on the functionalization of the 1,2,4-triazole scaffold, specific literature detailing the nucleophilic substitution reactions of the N-ethylated dichlorinated analog is not extensively available. Therefore, this guide is constructed based on established principles of nucleophilic aromatic substitution (SNA r) on electron-deficient heterocycles and by drawing parallels with the reactivity of structurally related compounds, such as 3,5-dichloro-1H-1,2,4-triazole and other halogenated azoles. The protocols provided herein are representative and may require optimization for the specific substrate.

Introduction and Mechanistic Considerations

This compound is a highly versatile electrophilic building block for the synthesis of functionalized 1,2,4-triazole derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The two chlorine atoms on the triazole ring are susceptible to nucleophilic displacement, enabling the introduction of a wide range of functional groups.

The reaction proceeds via a nucleophilic aromatic substitution (SNA r) mechanism. The electron-withdrawing nature of the three nitrogen atoms in the triazole ring renders the carbon atoms at the 3- and 5-positions electron-deficient and thus, susceptible to attack by nucleophiles. The reaction typically proceeds through a Meisenheimer-like intermediate, followed by the elimination of the chloride leaving group.

Regioselectivity: A key consideration in the reaction of this compound with nucleophiles is the regioselectivity of the substitution. The electronic environment of the C3 and C5 positions is not identical due to the N1-ethyl substituent. It is generally observed in related heterocyclic systems that the position para to the N-substituent (C5) is more activated towards nucleophilic attack than the ortho position (C3). However, the regioselectivity can be influenced by several factors:

  • Nature of the Nucleophile: Sterically bulky nucleophiles may preferentially attack the less hindered position.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can influence the kinetic versus thermodynamic product distribution.

  • Electronic Effects: The inherent electronic differences between the C3 and C5 positions.

It is crucial to perform careful characterization of the reaction products to determine the regioselectivity for each specific transformation.

Reactions with N-Nucleophiles (Amines)

The introduction of amino groups is a common strategy in drug design. The reaction of this compound with primary and secondary amines is expected to proceed readily.

General Protocol for Amination

Objective: To synthesize mono-amino substituted 1-ethyl-1H-1,2,4-triazoles.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent, add the amine (1.0-1.2 eq) and a base (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by reaction monitoring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product(s).

  • Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.

  • Temperature: Heating is often necessary to overcome the activation energy of the substitution reaction.

Reactions with S-Nucleophiles (Thiols)

The introduction of sulfur-containing moieties is valuable for generating compounds with diverse biological activities and for use in further synthetic transformations.

General Protocol for Thiolation

Objective: To synthesize mono-thioether substituted 1-ethyl-1H-1,2,4-triazoles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, NaH)

  • Reaction vessel with a magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of a base (1.1 eq) in an aprotic solvent, add the thiol (1.0 eq) at 0 °C to form the thiolate in situ.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • Characterize the product(s) to determine the structure and regiochemistry.

Causality Behind Experimental Choices:

  • In situ Thiolate Formation: Thiols are more nucleophilic in their deprotonated thiolate form. Using a base to generate the thiolate in situ enhances the reaction rate.

  • Controlled Addition: Dropwise addition of the electrophile helps to control the reaction exotherm and can improve selectivity.

Reactions with O-Nucleophiles (Alkoxides and Phenoxides)

Substitution with oxygen nucleophiles provides access to alkoxy and aryloxy derivatives, which are important functional groups in many bioactive molecules.

General Protocol for Alkoxylation/Phenoxylation

Objective: To synthesize mono-alkoxy or mono-aryloxy substituted 1-ethyl-1H-1,2,4-triazoles.

Materials:

  • This compound

  • Alcohol or phenol (e.g., sodium methoxide, phenol)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (if starting from a neutral alcohol or phenol, e.g., NaH)

  • Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., N₂ or Ar)

  • Standard work-up and purification equipment

Procedure:

  • If starting with an alcohol or phenol, dissolve it in an anhydrous solvent and add a strong base like NaH (1.1 eq) at 0 °C to generate the alkoxide/phenoxide.

  • Stir for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • The reaction can be stirred at room temperature or heated as necessary. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate as previously described.

  • Purify by column chromatography.

  • Characterize the isolated product(s).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Alkoxides and phenoxides are strong bases and are moisture-sensitive. Anhydrous conditions prevent the quenching of the nucleophile.

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

Data Presentation and Visualization

Table 1: Representative Reaction Conditions and Expected Outcomes

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Expected Product(s)
N-Nucleophile BenzylamineK₂CO₃DMF1003-Chloro-5-(benzylamino)-1-ethyl-1H-1,2,4-triazole and/or 5-Chloro-3-(benzylamino)-1-ethyl-1H-1,2,4-triazole
S-Nucleophile ThiophenolNaHTHFRT3-Chloro-1-ethyl-5-(phenylthio)-1H-1,2,4-triazole and/or 5-Chloro-1-ethyl-3-(phenylthio)-1H-1,2,4-triazole
O-Nucleophile Sodium Methoxide-MethanolReflux3-Chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole and/or 5-Chloro-1-ethyl-3-methoxy-1H-1,2,4-triazole

Diagram 1: General Workflow for Nucleophilic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A 3,5-Dichloro-1-ethyl- 1H-1,2,4-triazole D Reaction Mixture A->D B Nucleophile (e.g., R-NH2, R-SH, R-OH) B->D C Base & Solvent C->D E Heating & Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Quenching & Extraction F->G H Column Chromatography G->H I Product Characterization (NMR, MS) H->I J Regioselectivity Determination I->J

Caption: Workflow for the reaction of this compound with nucleophiles.

Diagram 2: Postulated Reaction Mechanism

Caption: Postulated SNA r mechanism for the nucleophilic substitution on the triazole ring.

Conclusion and Future Work

The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers exploring the chemistry of this compound. It is imperative that for each new nucleophile, a systematic optimization of reaction conditions is performed, and the regiochemical outcome is rigorously determined. Future work should focus on elucidating the precise factors governing the regioselectivity of these reactions, which will further enhance the synthetic utility of this versatile building block.

References

As this guide is based on general principles of organic chemistry and reactivity of related heterocyclic systems, specific literature citations for the reaction of this compound are not available. For foundational knowledge on nucleophilic aromatic substitution and the chemistry of 1,2,4-triazoles, users are directed to standard organic chemistry textbooks and review articles on the synthesis and functionalization of azoles.

The Versatile Scaffold: Harnessing 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive building block for the design of novel bioactive molecules. The 3,5-dichloro-1-ethyl-1H-1,2,4-triazole derivative is a particularly valuable starting material for medicinal chemists. The two chlorine atoms at the 3 and 5 positions serve as reactive handles for nucleophilic substitution, allowing for the facile and regioselective introduction of various functional groups. The ethyl group at the N1 position enhances solubility and can provide favorable steric and electronic interactions within a drug target's binding site. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of medicinally relevant compounds.

Core Principles of Reactivity: Exploiting the Dichloro-Substitution

The key to unlocking the synthetic potential of this compound lies in understanding the reactivity of the two chlorine atoms. These chlorines are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the triazole ring activates the C3 and C5 positions towards attack by nucleophiles. The regioselectivity of the substitution can often be controlled by manipulating reaction conditions and the nature of the incoming nucleophile.

Generally, the first substitution occurs at the more electrophilic C5 position, followed by substitution at the C3 position. However, this can be influenced by steric factors and the specific reaction conditions employed. This stepwise substitution allows for the synthesis of unsymmetrically substituted 1,2,4-triazoles, a crucial strategy for optimizing drug-target interactions.

Application Note I: Synthesis of 3,5-Diamino-1-ethyl-1H-1,2,4-triazole Scaffolds for Kinase Inhibitors

A significant application of the 3,5-diamino-1,2,4-triazole scaffold is in the development of kinase inhibitors.[1][4] These compounds can act as hinge-binders, forming key hydrogen bond interactions with the kinase hinge region. The following protocols detail the synthesis of mono- and di-amino substituted 1-ethyl-1,2,4-triazoles from the dichloro precursor.

Protocol 1.1: Mono-amination to yield 3-Amino-5-chloro-1-ethyl-1H-1,2,4-triazole

This protocol describes the selective mono-amination at the C5 position.

Materials:

  • This compound

  • Ammonia (7 N solution in methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane in a sealed pressure vessel.

  • Add a solution of ammonia in methanol (7 N, 5.0 eq).

  • Seal the vessel and heat the reaction mixture to 80 °C for 16 hours.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired 3-amino-5-chloro-1-ethyl-1H-1,2,4-triazole.

Expected Outcome: The product will be a white to off-white solid. Characterization by 1H NMR, 13C NMR, and mass spectrometry should confirm the structure.

Protocol 1.2: Di-amination to yield 3,5-Diamino-1-ethyl-1H-1,2,4-triazole

This protocol describes the synthesis of the di-amino substituted product.

Materials:

  • This compound

  • Ammonia (7 N solution in methanol)

  • 1,4-Dioxane

Procedure:

  • In a sealed pressure vessel, dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Add a solution of ammonia in methanol (7 N, 10.0 eq).

  • Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by recrystallization or by silica gel column chromatography.

Expected Outcome: The product will be a solid. Characterization by 1H NMR, 13C NMR, and mass spectrometry should confirm the structure.

Diagram of Synthetic Pathway:

G start This compound mono_amino 3-Amino-5-chloro-1-ethyl-1H-1,2,4-triazole start->mono_amino NH3 (5 eq), 80 °C di_amino 3,5-Diamino-1-ethyl-1H-1,2,4-triazole mono_amino->di_amino NH3 (10 eq), 120 °C G start This compound alkoxy 3-Alkoxy-5-chloro-1-ethyl-1H-1,2,4-triazole start->alkoxy NaOR amino 3-Amino-5-chloro-1-ethyl-1H-1,2,4-triazole start->amino RNH2 azido 3-Azido-5-chloro-1-ethyl-1H-1,2,4-triazole start->azido NaN3 thio 3-Thio-5-chloro-1-ethyl-1H-1,2,4-triazole start->thio NaSR G start This compound intermediate Aryl-substituted triazole start->intermediate Ar-B(OH)2, Pd catalyst, Base

Sources

Application Notes and Protocols for the N-Alkylation of 3,5-dichloro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Dichlorotriazoles

N-alkylated 1,2,4-triazoles are a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide array of biological activities including antifungal, antiviral, and anticancer properties. The specific scaffold of 3,5-dichloro-1H-1,2,4-triazole serves as a versatile building block, where the two chlorine atoms can be subsequently displaced to introduce further molecular diversity. The N-alkylation of this triazole is a critical first step in the synthesis of many targeted therapeutic agents. The regioselectivity of this alkylation is of paramount importance, as the position of the alkyl group on the triazole ring significantly influences the molecule's spatial arrangement and its interaction with biological targets. This document provides a detailed experimental procedure for the N-alkylation of 3,5-dichloro-1H-1,2,4-triazole, with a focus on ensuring reproducibility and high regioselectivity.

Reaction Principle and Regioselectivity

The N-alkylation of 3,5-dichloro-1H-1,2,4-triazole proceeds via a nucleophilic substitution reaction. The triazole, upon deprotonation by a suitable base, forms a triazolide anion which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The 1,2,4-triazole ring possesses three nitrogen atoms, but typically alkylation occurs at the N1 or N2 positions. The regiochemical outcome is influenced by several factors including the nature of the substituents on the triazole ring, the choice of alkylating agent, the base, and the solvent. For many substituted 1,2,4-triazoles, alkylation preferentially occurs at the N1 position under thermodynamic control.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierComments
3,5-dichloro-1H-1,2,4-triazole≥98%Commercially AvailableHandle with appropriate personal protective equipment (PPE).
Alkyl Halide (e.g., Benzyl Bromide)≥98%Commercially AvailableOther alkyl halides (e.g., iodomethane, ethyl bromide) can be used.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableShould be finely powdered and dried before use.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99%Commercially AvailableAlternative base, also to be used in anhydrous form.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent to prevent side reactions.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Deionized WaterFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying organic layers.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dry Glassware & Reagents dissolve Dissolve Triazole & Base in DMF prep->dissolve add_halide Add Alkyl Halide dissolve->add_halide react Stir at Defined Temperature add_halide->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for N-alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 3,5-dichloro-1H-1,2,4-triazole using an alkyl halide.

  • Reaction Setup:

    • To a dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq).

    • Add finely powdered, anhydrous potassium carbonate (1.5 eq) or anhydrous sodium carbonate (1.5 eq). The use of a slight excess of base ensures complete deprotonation of the triazole.

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M of the triazole.

    • Stir the suspension under a nitrogen atmosphere at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent:

    • Slowly add the alkyl halide (1.1 eq) to the stirred suspension via a syringe. A small excess of the alkylating agent is used to ensure complete consumption of the starting triazole.

    • The reaction mixture is then stirred at room temperature or heated to a specific temperature (e.g., 50-80 °C) depending on the reactivity of the alkyl halide. For more reactive halides like benzyl bromide, room temperature is often sufficient.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting triazole spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup Procedure:

    • Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

    • Quench the reaction by pouring the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by column chromatography on silica gel. The eluent system will be similar to that used for TLC monitoring, typically a gradient of hexanes and ethyl acetate.

  • Characterization:

    • The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity. The regiochemistry of the alkylation can be determined by detailed NMR analysis, often involving 2D techniques like HMBC and NOESY, or by single-crystal X-ray diffraction if suitable crystals can be obtained.

General Reaction Scheme

Caption: General N-alkylation reaction.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization. The use of TLC allows for real-time assessment of the reaction's progress, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize side products. The purification step via column chromatography is crucial for isolating the desired product from any unreacted starting materials, excess reagents, and potential regioisomers. Finally, comprehensive characterization by NMR and MS provides definitive proof of the product's identity and purity, confirming the success of the synthesis. For GMP applications, it is recommended to perform a full validation of the analytical methods used for characterization.

References

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), pp.233-237. Available at: [Link][1]

  • El-Sayed, H. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), p.21. Available at: [Link][2]

  • Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), pp.624-630. Available at: [Link][3]

  • Fokin, V. V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), p.4779. Available at: [Link][4]

  • Zhang, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, p.988130. Available at: [Link][5]

Sources

The Strategic Utility of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Triazole Fungicides

The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides. These heterocyclic compounds are renowned for their broad-spectrum activity and systemic properties, making them indispensable tools for crop protection worldwide.[1][2] The efficacy of triazole fungicides stems from their specific mode of action: the inhibition of sterol biosynthesis in fungi.[1][3][4] By targeting the 14α-demethylase enzyme (CYP51), these molecules disrupt the production of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death.[1][3]

This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of a key building block, 3,5-dichloro-1-ethyl-1H-1,2,4-triazole , in the synthesis of next-generation triazole fungicides. We will explore its reactivity, provide exemplary synthetic protocols, and discuss the underlying chemical principles that make it a valuable synthon.

Core Attributes of this compound as a Building Block

The utility of this compound lies in the controlled reactivity of its two chlorine substituents. These halogen atoms activate the triazole ring for nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functionalities. The ethyl group at the N1 position enhances the lipophilicity of the resulting derivatives, a crucial factor for their bioavailability and systemic movement within the plant.

The dichloro-functionality offers a distinct advantage: the potential for creating asymmetrical derivatives. By carefully selecting reaction conditions and nucleophiles, chemists can achieve stepwise substitution, first at one chlorine-bearing carbon and then at the other. This opens up a vast chemical space for the design of novel fungicides with tailored properties.

Synthetic Strategy: Pathway to a Mefentrifluconazole Analog

To illustrate the application of this compound, we will outline a synthetic protocol for a novel analog of Mefentrifluconazole, a highly effective, modern triazole fungicide. Mefentrifluconazole is characterized by its unique isopropanol-azole structure, which confers excellent efficacy, even against triazole-resistant fungal strains.[1] Our proposed synthesis will leverage the reactivity of our building block to construct a similar pharmacophore.

The overall synthetic workflow is depicted below:

G A This compound B Monosubstituted Intermediate A->B Nucleophilic Substitution (Thiol) C Epoxide Intermediate B->C Epoxidation D Final Product (Mefentrifluconazole Analog) C->D Nucleophilic Ring Opening (Phenoxide) G A Lanosterol B 14α-demethylase (CYP51) A->B C Ergosterol B->C D Fungal Cell Membrane Integrity C->D E Mefentrifluconazole Analog E->B

Sources

Application Notes and Protocols: 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole as a Reactive Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole in materials science. Although a niche compound with limited direct literature, its structure suggests significant utility as a reactive monomer and building block for the synthesis of advanced functional materials. The dichloro-functionality at the 3 and 5 positions of the electron-deficient 1,2,4-triazole ring offers reactive sites for nucleophilic substitution and cross-coupling reactions. This guide will detail a proposed synthetic route for the title compound and provide in-depth, field-proven protocols for its application in the synthesis of functional polymers and for surface modification of materials.

Introduction: The Versatility of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged heterocyclic scaffold due to its unique electronic properties, thermal stability, and hydrogen bonding capabilities.[1] This five-membered ring, containing three nitrogen atoms, is found in a wide array of biologically active molecules and functional materials.[2] In materials science, 1,2,4-triazole derivatives are utilized in the development of corrosion inhibitors, organic light-emitting diodes (OLEDs), and specialty polymers.[1] The electron-deficient nature of the triazole ring often imparts desirable electron-transporting properties to materials incorporating this moiety.

This compound is a strategically functionalized derivative poised for significant application as a reactive building block. The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution, while the ethyl group at the N1 position enhances solubility and processability of resulting materials. This guide will explore its synthesis and potential as a monomer in polycondensation reactions and as a reactive agent for surface functionalization.

Proposed Synthesis of this compound

Synthesis_of_3_5_Dichloro_1_ethyl_1H_1_2_4_triazole hydrazine Hydrazine triazole 1H-1,2,4-triazole hydrazine->triazole Reflux formamide Formamide formamide->triazole ethyl_triazole 1-Ethyl-1H-1,2,4-triazole triazole->ethyl_triazole Base (e.g., NaH), THF ethyl_iodide Ethyl Iodide ethyl_iodide->ethyl_triazole dichloro_triazole This compound ethyl_triazole->dichloro_triazole Excess NCS, Acetonitrile, Reflux ncs N-Chlorosuccinimide (NCS) ncs->dichloro_triazole

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 1-Ethyl-1H-1,2,4-triazole
  • Rationale: The N-ethylation of 1H-1,2,4-triazole is a standard alkylation reaction. The use of a strong base like sodium hydride (NaH) deprotonates the triazole ring, forming a nucleophilic anion that readily reacts with an electrophile like ethyl iodide. Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.

  • Step-by-Step Methodology:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 1H-1,2,4-triazole (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-Ethyl-1H-1,2,4-triazole.

Protocol 2: Synthesis of this compound
  • Rationale: The direct chlorination of the electron-rich triazole ring can be achieved using an electrophilic chlorinating agent such as N-Chlorosuccinimide (NCS). The ethyl group at the N1 position directs the chlorination to the C3 and C5 positions. Acetonitrile is a common solvent for such reactions, and refluxing provides the necessary energy for the reaction to proceed.

  • Step-by-Step Methodology:

    • Dissolve 1-Ethyl-1H-1,2,4-triazole (1.0 eq.) in acetonitrile.

    • Add N-Chlorosuccinimide (2.5 eq.) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in the Synthesis of Functional Polymers

The dichloro-functionality of this compound makes it an ideal candidate as a monomer for polycondensation reactions with dinucleophiles such as bisphenols and diamines. This approach allows for the incorporation of the stable, electron-deficient triazole moiety into the polymer backbone, potentially leading to materials with high thermal stability and interesting electronic properties.

Polycondensation_Workflow monomer_prep Monomer Preparation: This compound & Dinucleophile (e.g., Bisphenol A) polymerization Polycondensation Reaction: Base (e.g., K2CO3), High-boiling solvent (e.g., NMP/Toluene), High Temperature monomer_prep->polymerization workup Polymer Precipitation & Work-up: Precipitation in Methanol, Washing, Drying polymerization->workup characterization Polymer Characterization: FT-IR, NMR, GPC, TGA, DSC workup->characterization

Caption: General workflow for the synthesis of polymers using this compound.

Protocol 3: Synthesis of a Poly(arylene ether triazole)
  • Rationale: This protocol describes a nucleophilic aromatic substitution polycondensation. A weak base like potassium carbonate is sufficient to deprotonate the bisphenol, forming a bisphenoxide that acts as the nucleophile. A high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) is used to ensure the solubility of the growing polymer chain and to facilitate the reaction at elevated temperatures. Toluene is often used as an azeotroping agent to remove water generated during the reaction, which can drive the equilibrium towards product formation.

  • Step-by-Step Methodology:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound (1.0 eq.), Bisphenol A (1.0 eq.), potassium carbonate (2.2 eq.), NMP, and toluene.

    • Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water.

    • After the removal of water, slowly distill off the toluene and raise the reaction temperature to 180-190 °C.

    • Maintain the reaction at this temperature for 8-12 hours, monitoring the increase in viscosity.

    • Cool the viscous solution to room temperature and dilute with NMP if necessary.

    • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

    • Filter the fibrous polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven at 80 °C overnight.

Property Expected Outcome
Appearance White to off-white fibrous solid
Solubility Soluble in polar aprotic solvents (NMP, DMAc, THF)
Thermal Stability (TGA) High decomposition temperature (>400 °C)
Glass Transition (DSC) High Tg, indicative of a rigid polymer backbone

Application in Surface Modification

The reactivity of the chloro-substituents can also be harnessed for the covalent attachment of the 1-ethyl-1,2,4-triazole moiety to surfaces containing nucleophilic groups (e.g., hydroxyl or amine groups). This can be used to alter the surface properties of materials, such as wettability, adhesion, or biocompatibility.

Protocol 4: Surface Functionalization of a Hydroxylated Substrate
  • Rationale: This protocol describes the surface modification of a material with accessible hydroxyl groups (e.g., silica, glass, or a hydroxyl-terminated polymer). A non-nucleophilic base is used to deprotonate the surface hydroxyls, creating nucleophilic sites for reaction with the dichlorotriazole. A high-boiling solvent is used to facilitate the reaction at the solid-liquid interface.

  • Step-by-Step Methodology:

    • Thoroughly clean the hydroxylated substrate (e.g., by sonication in isopropanol and water, followed by drying).

    • Immerse the substrate in a solution of this compound (excess) and a non-nucleophilic base (e.g., triethylamine) in a high-boiling aprotic solvent (e.g., DMF).

    • Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and leave it to react for several hours to overnight.

    • After the reaction, remove the substrate and sonicate it sequentially in DMF, acetone, and isopropanol to remove any physisorbed material.

    • Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven.

    • Characterize the surface modification using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and chlorine (if only one chloro-group has reacted) and contact angle measurements to assess changes in surface energy.

Characterization of Synthesized Materials

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound and the resulting materials.

  • For this compound:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups.

  • For Polymers:

    • FT-IR and NMR Spectroscopy: To confirm the successful incorporation of the triazole monomer into the polymer backbone.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

Conclusion

This compound, while not a widely studied compound, presents significant potential as a versatile and reactive building block in materials science. Its synthesis, though requiring a multi-step approach, is achievable through established organic chemistry transformations. The protocols detailed in this guide provide a solid foundation for researchers to explore the use of this compound in the creation of novel high-performance polymers and for the functionalization of material surfaces. The resulting materials are expected to exhibit high thermal stability and interesting electronic properties, making them promising candidates for a range of advanced applications.

References

  • Einhorn, A., & Brunner, E. (1904). Ueber die N-Methylolacetamide. Berichte der deutschen chemischen Gesellschaft, 37(1), 113-115.
  • Pellizzari, G. (1894). Sopra alcuni derivati dell' idrazide benzoica. Gazzetta Chimica Italiana, 24(1), 222-227.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 982278.
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry, 223, 113645.
  • Perfluorocyclohexenyl Aryl Ether Polymers via Polycondensation of Decafluorocyclohexene with Bisphenols. (2014). Journal of Polymer Science Part A: Polymer Chemistry, 52(2), 232-238.
  • Chemoselective Polycondensation of 2-Amino-4,6-dichloro-1,3,5-triazine with Aromatic Diamines. (2007). Macromolecular Research, 15(5), 451-456.
  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle that stands as a cornerstone in modern drug discovery. Its unique structural features, including its ability to participate in hydrogen bonding and dipole-dipole interactions without being overly basic, make it a versatile scaffold for engaging with a wide array of biological targets.[1][2] Consequently, 1,2,4-triazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4]

This application note focuses on a particularly valuable starting material: 3,5-dichloro-1-ethyl-1H-1,2,4-triazole . The two chlorine atoms on the triazole ring are excellent leaving groups, making this molecule an ideal electrophilic hub for nucleophilic substitution reactions.[5][6] This reactivity allows for the systematic and efficient generation of a diverse library of novel compounds. By strategically introducing various nucleophiles, researchers can explore a vast chemical space, aiming to identify derivatives with potent and selective biological activity.

The ethyl group at the N1 position serves a crucial role by blocking one of the common tautomeric forms of the 1,2,4-triazole ring, thereby simplifying the reaction outcomes and ensuring regiochemical integrity in the subsequent derivatization steps.[2] This guide provides detailed protocols for the derivatization of this scaffold and the subsequent biological screening of the resulting compound library, offering a comprehensive workflow from chemical synthesis to biological validation.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) as the Key Transformation

The core of the synthetic strategy revolves around the nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the 1,2,4-triazole ring renders the carbon atoms at the 3- and 5-positions electron-deficient and thus highly susceptible to attack by nucleophiles.[6][7] The chlorine atoms act as proficient leaving groups, facilitating the substitution.

This approach allows for the sequential or simultaneous displacement of the two chlorine atoms, enabling the synthesis of both mono-substituted and di-substituted (symmetrical or asymmetrical) derivatives. The choice of nucleophile is the primary determinant of the resulting compound's chemical and pharmacological properties. Common classes of nucleophiles for this purpose include:

  • O-Nucleophiles: Alcohols, phenols, and their corresponding alkoxides/phenoxides.

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).

  • S-Nucleophiles: Thiols, thiophenols, and their corresponding thiolates.

The reactivity of the nucleophile and the reaction conditions (solvent, temperature, and base) can be fine-tuned to control the extent of substitution and maximize yields.

G cluster_0 Synthesis Workflow cluster_1 Nucleophilic Substitution (SNAr) start Starting Material: This compound nuc_o O-Nucleophiles (Phenols, Alcohols) start->nuc_o Introduce Nucleophile nuc_n N-Nucleophiles (Amines) start->nuc_n Introduce Nucleophile nuc_s S-Nucleophiles (Thiols) start->nuc_s Introduce Nucleophile library Diverse Compound Library: Mono- & Di-substituted Derivatives nuc_o->library nuc_n->library nuc_s->library screening Biological Screening library->screening G cluster_0 Biological Screening Cascade cluster_1 Primary Screening (High-Throughput) cluster_2 Secondary & Confirmatory Assays library Synthesized Compound Library ab_screen Antibacterial Assay (e.g., MIC vs. S. aureus, E. coli) library->ab_screen af_screen Antifungal Assay (e.g., MIC vs. C. albicans) library->af_screen ac_screen Anticancer Assay (e.g., MTT vs. HeLa, MCF-7) library->ac_screen hits Primary Hits (Compounds with significant activity) ab_screen->hits af_screen->hits ac_screen->hits dose_response Dose-Response & IC50/MIC Determination hits->dose_response selectivity Selectivity/Cytotoxicity (vs. normal cell lines) hits->selectivity sar Structure-Activity Relationship (SAR) Analysis dose_response->sar selectivity->sar lead Lead Compounds for Further Optimization sar->lead

Sources

Application Note: A Scalable and Regioselective Synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is a key building block in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Its trifunctional nature, with two reactive chlorine atoms and a substituted triazole core, makes it a versatile intermediate for the construction of complex molecular architectures. The demand for a robust, scalable, and economically viable synthetic route to this compound is therefore of significant interest to researchers and process chemists.

This application note provides a comprehensive and detailed protocol for the scalable synthesis of this compound. The presented methodology is a two-step process commencing with the readily available and inexpensive 3,5-diamino-1H-1,2,4-triazole (guanazole). The first step involves a diazotization-dihalogenation reaction to yield the key intermediate, 3,5-dichloro-1H-1,2,4-triazole. The subsequent step is a regioselective N-ethylation to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also insights into the rationale behind the experimental choices, safety considerations, and detailed analytical protocols for characterization.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy was designed for scalability, employing common laboratory reagents and purification techniques.

G cluster_0 Step 1: Synthesis of 3,5-dichloro-1H-1,2,4-triazole cluster_1 Step 2: N-Ethylation A 3,5-diamino-1H-1,2,4-triazole (Guanazole) B Bis-diazonium salt intermediate (in situ) A->B 1. NaNO₂, HCl (aq) 2. 0-5 °C C 3,5-dichloro-1H-1,2,4-triazole B->C CuCl, HCl (aq) Sandmeyer Reaction D 3,5-dichloro-1H-1,2,4-triazole E This compound D->E Diethyl sulfate, Base Phase Transfer Catalyst (optional)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3,5-dichloro-1H-1,2,4-triazole

This initial step is a crucial transformation that converts the amino groups of guanazole into chloro substituents. The reaction proceeds via a Sandmeyer-type mechanism, which involves the formation of a diazonium salt followed by its copper(I)-catalyzed decomposition in the presence of a chloride source.[1]

Mechanistic Considerations

The diazotization of heterocyclic amines like guanazole requires careful control of temperature and stoichiometry to ensure the complete formation of the bis-diazonium salt and to minimize side reactions. The subsequent Sandmeyer reaction relies on the catalytic cycle of copper(I) to facilitate the substitution of the diazonium groups with chloride ions. The use of a copper(I) catalyst is essential for achieving high yields and minimizing the formation of undesired byproducts.[2]

Detailed Experimental Protocol

Materials and Reagents:

ReagentPuritySupplier
3,5-diamino-1H-1,2,4-triazole (Guanazole)>98%Commercially available
Sodium nitrite (NaNO₂)ACS gradeCommercially available
Hydrochloric acid (HCl)37% (w/w)Commercially available
Copper(I) chloride (CuCl)>97%Commercially available
Dichloromethane (DCM)ACS gradeCommercially available
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially available

Procedure:

  • Diazotization:

    • In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

    • To the flask, add 3,5-diamino-1H-1,2,4-triazole (50.0 g, 0.51 mol) and 250 mL of concentrated hydrochloric acid.

    • Cool the resulting slurry to 0-5 °C using an ice-salt bath.

    • Dissolve sodium nitrite (77.0 g, 1.12 mol) in 150 mL of deionized water and add this solution dropwise to the stirred slurry over a period of 2-3 hours, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 1 hour at 0-5 °C. The formation of the bis-diazonium salt is indicated by a slight color change. It is crucial to use this solution immediately in the next step.

  • Sandmeyer Reaction:

    • In a separate 2 L three-necked round-bottom flask equipped with a mechanical stirrer, prepare a solution of copper(I) chloride (10.0 g, 0.10 mol) in 100 mL of concentrated hydrochloric acid.

    • Cool this solution to 0-5 °C.

    • Slowly and carefully, add the freshly prepared bis-diazonium salt solution from the previous step to the copper(I) chloride solution over 1-2 hours. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 200 mL).

    • Combine the organic layers and wash with deionized water (2 x 150 mL) and then with saturated sodium bicarbonate solution (2 x 150 mL) to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is obtained as a solid. Recrystallize from a suitable solvent system such as ethanol/water or toluene to afford pure 3,5-dichloro-1H-1,2,4-triazole.

Expected Yield and Characterization
  • Yield: 60-70%

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.5-15.5 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 150.2 (C3/C5).

  • Mass Spectrometry (EI): m/z (%) = 138 (M⁺, 100), 103 (M-Cl, 40).

Part 2: N-Ethylation of 3,5-dichloro-1H-1,2,4-triazole

The second step involves the regioselective ethylation of the triazole ring. Alkylation of 1,2,4-triazoles can potentially occur at the N1, N2, or N4 positions. For many applications, the N1-alkylated isomer is the desired product. The use of a phase-transfer catalyst can enhance the regioselectivity towards N1-alkylation.

Rationale for Reagent Selection

Diethyl sulfate is a potent and cost-effective ethylating agent. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the triazole anion from the aqueous phase (where it is formed by the base) to the organic phase, where the reaction with the ethylating agent occurs. This can lead to milder reaction conditions and improved yields of the desired N1-isomer.

Detailed Experimental Protocol

Materials and Reagents:

ReagentPuritySupplier
3,5-dichloro-1H-1,2,4-triazoleFrom Part 1
Diethyl sulfate>98%Commercially available
Sodium hydroxide (NaOH)ACS gradeCommercially available
Tetrabutylammonium bromide (TBAB)>98%Commercially available
TolueneACS gradeCommercially available
Ethyl acetateACS gradeCommercially available

Procedure:

  • Reaction Setup:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3,5-dichloro-1H-1,2,4-triazole (50.0 g, 0.36 mol), toluene (400 mL), and tetrabutylammonium bromide (5.8 g, 0.018 mol).

    • Prepare a solution of sodium hydroxide (16.0 g, 0.40 mol) in 100 mL of deionized water.

  • Ethylation:

    • Heat the stirred mixture in the flask to 60 °C.

    • Slowly add the sodium hydroxide solution to the reaction mixture over 30 minutes.

    • After the addition of the base, add diethyl sulfate (55.5 g, 0.36 mol) dropwise over 1 hour, maintaining the temperature at 60-65 °C.

    • After the addition is complete, continue to stir the reaction mixture at 65 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is obtained as an oil or a low-melting solid. Purify by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Colorless to pale yellow oil or solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.3 Hz, 2H, CH₂), 1.50 (t, J = 7.3 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 151.0 (C3), 143.5 (C5), 44.0 (CH₂), 14.5 (CH₃).

  • IR (neat, cm⁻¹): 2985 (C-H), 1540 (C=N), 1280 (C-N), 780 (C-Cl).

  • Mass Spectrometry (EI): m/z (%) = 166 (M⁺, 100), 138 (M-C₂H₄, 60), 103 (M-C₂H₄-Cl, 30).

Safety Considerations

  • Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. All operations involving diazonium salts should be carried out at low temperatures (0-5 °C), and the diazonium salt solution should be used immediately after preparation and never isolated.[2]

  • Diethyl Sulfate: Diethyl sulfate is a strong alkylating agent and is classified as a probable human carcinogen. It is also corrosive and can cause severe burns. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]

  • Copper Salts: Copper salts can be toxic if ingested and can cause irritation upon contact with skin and eyes. Avoid generating dust and use appropriate personal protective equipment. Dispose of copper-containing waste according to local regulations.[4][5][6]

  • General Precautions: Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when performing these procedures. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and scalable two-step synthesis of this compound from 3,5-diamino-1H-1,2,4-triazole. The protocols are designed to be robust and reproducible, with clear guidance on reaction conditions, work-up procedures, and purification. By providing insights into the underlying chemistry and highlighting critical safety considerations, this document serves as a valuable resource for researchers and chemists in the pharmaceutical and agrochemical sectors. The characterization data provided will aid in the verification of the synthesized compounds, ensuring the integrity of the final product.

References

  • Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630.
  • Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910.
  • Koparir, M., Omera, R. A., & Koparir, P. (2022). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Indian Journal of Chemistry, 61(12), 1278-1287.
  • Sandmeyer Reaction Safety. ACS Publications. Available at: [Link]

  • Copper Sulphate Safety Data Sheet. Available at: [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]

  • NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and their Hybrid Systems. National Chemical Laboratory, India. Available at: [Link]

  • Synthesis of 3,5-diamino-1,2,4-triazole nitrate. Google Patents.
  • Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Institutes of Health. Available at: [Link]

  • Copper(II) sulfate pentahydrate Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • Synthesis of 1H-1,2,3-triazole-4,5-dithiolates. RSC Publishing. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. Available at: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]

  • Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. RSC Publishing. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET COPPER SULPHATE TECHNICAL. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments. Our focus is on the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions for a successful synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically approached as a two-step process. The first step involves the formation of the key intermediate, 3,5-Dichloro-1H-1,2,4-triazole. The second, and often more challenging step, is the regioselective N-ethylation of this intermediate. Understanding the nuances of each step is critical for maximizing yield and purity.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Ethylation A 1,2,4-Triazole Precursor B 3,5-Dichloro-1H-1,2,4-triazole A->B Chlorination C 3,5-Dichloro-1H-1,2,4-triazole D This compound C->D Ethylating Agent, Base E 3,5-Dichloro-4-ethyl-4H-1,2,4-triazole (Isomer) C->E Isomeric Product A Low Yield of 1-Ethyl Isomer C Suboptimal Reaction Conditions A->C B High percentage of 4-Ethyl Isomer B->C D Optimize Base C->D E Optimize Solvent C->E F Control Temperature C->F G Use Milder Base (e.g., K2CO3) D->G H Use Polar Aprotic Solvent (e.g., DMF) E->H I Lower Reaction Temperature F->I

Technical Support Center: Purification of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole from a typical reaction mixture. The advice herein is based on established principles of organic chemistry and practical laboratory experience with halogenated heterocyclic compounds.

Introduction: The Importance of Purity

This compound is a key synthetic intermediate. The presence of impurities, such as mono-chlorinated species, unreacted starting materials, or solvent residues, can lead to unpredictable yields, difficult-to-separate byproducts, and failed outcomes in subsequent downstream applications. Achieving high purity (>98%) is therefore critical for ensuring the reliability and reproducibility of your research.

Purification Workflow Overview

The overall strategy involves an initial aqueous workup to remove inorganic byproducts, followed by one or more chromatographic or physical separation methods to isolate the pure product from organic impurities.

Purification_Workflow Crude Crude Reaction Mixture (Post-synthesis, e.g., after POCl₃ removal) Workup Aqueous Workup (Quench, Neutralize, Extract) Crude->Workup Step 1 Dry Dry Organic Layer & Evaporate Workup->Dry Step 2 Crude_Product Isolated Crude Product (Brown/Yellow Oil or Solid) Dry->Crude_Product Step 3 Analysis Analyze Crude by TLC/GC-MS Crude_Product->Analysis Decision Primary Purification Method? Analysis->Decision Inform choice Chroma Flash Column Chromatography Decision->Chroma Complex mixture or non-crystalline Distill Vacuum Distillation Decision->Distill Liquid or low-melting solid Recryst Recrystallization Decision->Recryst Crystalline solid Pure_Product Pure Product Chroma->Pure_Product Distill->Pure_Product Recryst->Pure_Product Final_Analysis Confirm Purity (NMR, GC-MS, MP) Pure_Product->Final_Analysis

Caption: General workflow for the purification of this compound.

Frequently Asked Questions & Troubleshooting

Q1: What are the most likely impurities in my crude reaction mixture?

Answer: The impurity profile depends heavily on the synthetic route. Assuming a common synthesis involving the chlorination of 1-ethyl-1,2,4-triazolidine-3,5-dione with a reagent like phosphorus oxychloride (POCl₃), you can expect the following:

  • Unreacted Starting Material: 1-ethyl-1,2,4-triazolidine-3,5-dione. This is highly polar and can often be removed during the aqueous workup.

  • Mono-chlorinated Intermediate: 3-Chloro-1-ethyl-1H-1,2,4-triazol-5(4H)-one. This is often the primary impurity and has polarity between the starting material and the desired product.

  • Hydrolysis Products: If the reaction mixture is exposed to water before the chlorination is complete, or during workup at elevated temperatures, the dichloro-product can hydrolyze back to the mono-chloro intermediate.

  • Inorganic Byproducts: Phosphoric acids and salts derived from quenching excess POCl₃. These are typically removed during the aqueous workup.[1]

  • Regioisomers: Depending on the synthetic route, small amounts of other isomers could be present.[2][3]

Expert Insight: The key to minimizing impurities is to drive the chlorination reaction to completion. Ensure you are using a sufficient excess of the chlorinating agent and adequate reaction time and temperature. Monitor the reaction by TLC or GC-MS before quenching.

Q2: My crude product is a dark, viscous oil after solvent evaporation. How should I proceed?

Answer: This is a common scenario. The dark color is often due to polymeric byproducts. Do not attempt to directly recrystallize a dark oil. The recommended approach is flash column chromatography.

Troubleshooting Steps:

  • Assess Solubility: Dissolve a small amount of the crude oil in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). If it is fully soluble, you can proceed with loading it onto a column.

  • TLC Analysis: Perform a TLC analysis to determine an appropriate solvent system. A good starting point is a hexane/ethyl acetate gradient. The desired product, being moderately polar, should have an Rf value of ~0.3-0.4 for optimal separation.

  • Dry Loading (Recommended for Oils): If the oil is not easily soluble or is very viscous, use a "dry loading" technique. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be loaded evenly onto the top of your column. This technique prevents streaking and improves separation significantly.[4]

Q3: I have a crude solid. What is the best method for purification: Recrystallization or Chromatography?

Answer: The choice depends on the impurity profile identified by TLC or another analytical method.

  • Choose Recrystallization if:

    • Your crude solid is mostly the desired product with minor impurities.

    • The impurities have significantly different solubilities in the chosen solvent compared to your product.

    • You can find a solvent that dissolves the product when hot but in which it is poorly soluble when cold.

  • Choose Flash Chromatography if:

    • TLC shows multiple spots with close Rf values.

    • The crude product is highly colored, suggesting the presence of baseline impurities that recrystallization may not remove.

    • Recrystallization attempts have failed (e.g., oiling out, poor recovery).

Decision Matrix:

Observation (TLC/Appearance) Recommended Primary Method Justification
Single major spot, minor baseline spotsRecrystallizationFast and efficient for removing highly polar/non-polar impurities.
Light yellow/off-white crystalline solidRecrystallizationGood indication of high initial purity suitable for this method.
Multiple spots with Rf > 0.1Flash Column ChromatographyRecrystallization is unlikely to separate components with similar polarities.
Dark oil or amorphous, non-crystalline solidFlash Column ChromatographyThe physical form is unsuitable for recrystallization.
Q4: My recrystallization is failing. The product either "oils out" or doesn't crystallize at all. What can I do?

Answer: This is a classic purification problem that can be solved by systematically adjusting your parameters.[5][6]

Recrystallization_Troubleshooting Start Problem: Product Oils Out or Fails to Crystallize Q1 Is the solution saturated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the cooling rate too fast? A1_Yes->Q2 Sol1 Boil off some solvent to increase concentration. Re-cool slowly. A1_No->Sol1 Sol1->Q2 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Allow flask to cool to RT undisturbed before moving to an ice bath. Insulate the flask. A2_Yes->Sol2 Q3 Is nucleation inhibited? A2_No->Q3 Sol2->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 1. Scratch inner wall of flask with a glass rod. 2. Add a seed crystal of pure product. A3_Yes->Sol3 Q4 Is the solvent appropriate? A3_No->Q4 Sol3->Q4 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Successful Crystallization A4_Yes->End Sol4 The compound may be too soluble even when cold, or impurities are lowering the melting point. Try a different solvent or a co-solvent system (e.g., Ethanol/Water, Hexane/EtOAc). A4_No->Sol4 Sol4->End

Caption: Troubleshooting decision tree for failed recrystallization attempts.

Q5: The product has a low melting point. Can I use distillation?

Answer: Yes, if the compound is a liquid or a low-melting solid at room temperature and is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Key Considerations:

  • Thermal Stability: Halogenated heterocycles can sometimes decompose at high temperatures. Always perform a small-scale trial run first.

  • Boiling Point: The boiling point of this compound is likely high at atmospheric pressure. Vacuum distillation is mandatory to lower the boiling point and prevent decomposition.[7]

  • Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all glassware joints are properly sealed for high vacuum.

Detailed Experimental Protocols

Protocol 1: General Aqueous Workup
  • Quenching: After the reaction is complete, cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Rationale: This safely quenches any remaining reactive chlorinating agent and begins to precipitate the organic product.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1 M NaOH until the pH of the aqueous layer is neutral (pH ~7-8). Check with pH paper. Rationale: This neutralizes acidic byproducts, making the target compound less soluble in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8] Rationale: This transfers the desired organic product from the aqueous layer to the organic layer, leaving inorganic salts behind.

  • Washing: Combine the organic layers and wash once with water, then once with brine (saturated NaCl solution). Rationale: The water wash removes residual water-soluble impurities, and the brine wash begins the drying process by removing bulk water.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The remaining residue is your crude product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For a moderately polar compound like this, good starting points are ethanol, isopropanol, or a hexane/ethyl acetate mixture. The ideal solvent dissolves the compound completely when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Load the sample onto the column using the dry loading method described in Q2.

  • Elution: Begin eluting the column with your starting solvent system. Collect fractions in test tubes or vials.

  • Monitoring: Monitor the elution process by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Dhore, J. W., & Thorat, G. D. (2012). Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. Sci. Revs. Chem. Commun., 2(3), 192-196.
  • Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Goksen, U. S., & Kelekci, N. G. (2022). Chemistry of 1,2,4-Triazoles in Current Science. International Scientific Research and Experimental Development.
  • Eliazyan, G. A., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[1][9][10]-Triazole-3-Thiol Derivatives. Heteroatom Chemistry, 21(6), 405-409.

  • Bekircan, O., et al. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2114.
  • Al-Sultani, A. A. J., & Abbas, A. S. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.
  • Madhavi, B., & Sharma, G. V. R. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Scientific Research in Science and Technology.
  • Fairweather, K. A. (2015). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium Catalyzed Annulation of 5-Iodotriazoles. University of Glasgow.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Organic Lab Techniques. (2022, April 7). Vacuum Distillation [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

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Overcoming poor solubility of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As Senior Application Scientists, we understand that poor solubility can be a significant roadblock in experimental workflows, affecting everything from screening assays to formulation development. This resource provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you systematically overcome these challenges.

Part 1: Frequently Asked Questions - Understanding the Solubility Problem

This section addresses the fundamental questions regarding the solubility of this compound.

Question 1: Why is my this compound poorly soluble in aqueous solutions?

Answer: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. Several factors contribute to its hydrophobic nature:

  • Dichlorination: The two chlorine atoms on the triazole ring significantly increase the molecule's lipophilicity (attraction to fats and oils) and reduce its ability to form favorable hydrogen bonds with water.

  • Ethyl Group: The N-ethyl group is a nonpolar alkyl chain that further contributes to the overall hydrophobicity of the compound.

  • Triazole Ring: While the triazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, the molecule's overall character is dominated by the hydrophobic chloro- and ethyl-substituents. Triazoles as a class of compounds are often poorly soluble in water.[1]

This combination of features results in a molecule that is energetically unfavorable to dissolve in a polar solvent like water, preferring to interact with itself (leading to a stable crystal lattice) or with nonpolar solvents.

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Formula C₄H₅Cl₂N₃Contains hydrophobic chlorine and carbon-hydrogen bonds.
Molecular Weight 166.01 g/mol Moderate molecular weight.
Structure Dichloro- and ethyl-substituted triazoleHigh degree of lipophilicity.
Predicted LogP > 2.0Indicates a preference for nonpolar environments over water.
Water Solubility Predicted to be very lowLikely in the low µg/mL to ng/mL range.

Question 2: What is the first step I should take when encountering a solubility issue with this compound?

Answer: The first and most critical step is to perform a systematic solvent screening to determine the compound's baseline solubility in a range of common laboratory solvents. This will provide a foundational understanding of its physicochemical properties and guide the selection of an appropriate solubilization strategy. A structured approach ensures that you are not randomly testing conditions, but are instead building a data-driven plan.

Question 3: What analytical methods are recommended for accurately quantifying the dissolved this compound?

Answer: For accurate quantification of dissolved compound in your solubility experiments, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis) is the gold standard.[2] HPLC offers the advantage of separating the parent compound from any potential impurities or degradants, ensuring that you are only measuring the concentration of the dissolved active molecule. While UV spectroscopy can be a faster, higher-throughput alternative, it is less specific and can be confounded by impurities that absorb at the same wavelength.[2]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for common and effective solubilization techniques.

Strategy 1: Cosolvency - Modifying the Solvent System

The Causality: Cosolvency is often the simplest and most effective initial approach. It involves adding a water-miscible organic solvent (a cosolvent) to your aqueous system.[3] The mechanism behind this is the reduction of the overall polarity of the solvent mixture.[4] By introducing a less polar cosolvent, you create a more favorable environment for the hydrophobic this compound to dissolve.[4][5]

Caption: Mechanism of Cosolvency.

Table 2: Recommended Cosolvents for Initial Screening

CosolventClassProperties & Considerations
Dimethyl Sulfoxide (DMSO) AproticExcellent solubilizing power for many compounds. Use at the lowest effective concentration.
Ethanol (EtOH) Protic"Greener" solvent, widely used in formulations. Less aggressive than DMSO.
Methanol (MeOH) ProticSimilar to ethanol, but more toxic. Good for analytical purposes.
Isopropanol (IPA) ProticLess polar than ethanol.
Acetonitrile (ACN) AproticCommon HPLC solvent, good solubilizing power.
Polyethylene Glycol 400 (PEG 400) PolyetherLow-toxicity cosolvent often used in drug formulations.[6]

Experimental Protocol: Determining a Cosolvent Solubility Curve

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of the chosen cosolvent (e.g., 20 mg/mL in DMSO).

  • Serial Dilution: Create a series of aqueous solutions with varying percentages of the cosolvent (e.g., 0%, 2%, 5%, 10%, 20%, 50% v/v in water or buffer).

  • Equilibration: Add a small, known volume of the stock solution to each of the cosolvent-water mixtures. The goal is to add enough compound to exceed its solubility limit in each condition, resulting in a visible precipitate.

  • Incubation: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis (or with the corresponding solvent blank for UV-Vis).

  • Quantification: Determine the concentration of the dissolved compound in each sample against a standard curve. Plot solubility (mg/mL) versus cosolvent percentage (%).

Strategy 2: pH Adjustment - Leveraging Ionization

The Causality: The 1,2,4-triazole ring is amphoteric, meaning it can be protonated (act as a base) or deprotonated (act as an acid), although these pKa values can be influenced by substituents.[7] By adjusting the pH of the solution, you can ionize the molecule. An ionized species is significantly more polar and, therefore, more soluble in water than its neutral counterpart. For many triazole derivatives, moving to a more acidic or a more alkaline pH can dramatically increase solubility.[8]

Experimental Protocol: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental pH range (e.g., pH 2, 4, 6, 7.4, 9, 11).

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature for 24-48 hours to reach equilibrium.

  • pH Measurement: After equilibration, measure the final pH of the slurry in each vial.

  • Sample Preparation & Analysis: Centrifuge the samples to pellet the excess solid. Collect the supernatant, filter it through a 0.22 µm syringe filter to remove any remaining particulates, and analyze the concentration of the dissolved compound via HPLC.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH. This will reveal the pH at which the compound is most soluble.

Strategy 3: Surfactant-Mediated (Micellar) Solubilization

The Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell.[10] The hydrophobic core can encapsulate poorly soluble compounds like this compound, effectively dispersing them in the aqueous medium and increasing their apparent solubility.[9][11]

Caption: Surfactant micelle formation and drug encapsulation.

Table 3: Recommended Surfactants for Screening

SurfactantClassTypical ConcentrationNotes
Polysorbate 20 (Tween® 20) Non-ionic0.05 - 1.0% (w/v)Commonly used, low toxicity.
Polysorbate 80 (Tween® 80) Non-ionic0.05 - 1.0% (w/v)Similar to Tween 20, widely used in formulations.
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 2.0% (w/v)Strong solubilizer, but can denature proteins. Best for in vitro assays.[9]
Cremophor® EL Non-ionic0.1 - 2.0% (w/v)Polyoxyl 35 castor oil, effective but can have biological effects.[9]

Experimental Protocol: Surfactant Solubility Enhancement

  • Surfactant Solutions: Prepare a series of solutions of each surfactant in your desired aqueous buffer at various concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Compound Addition: Add an excess of solid this compound to each surfactant solution.

  • Equilibration: Agitate the sealed vials at a constant temperature for 24-48 hours.

  • Sample Preparation & Analysis: Centrifuge the samples to pellet the excess solid, collect the supernatant, and analyze the concentration of the dissolved compound via HPLC.

  • Data Analysis: Plot the solubility (mg/mL) versus the surfactant concentration (%) for each surfactant tested.

Part 3: Advanced Solubilization Strategies

If the above methods do not provide sufficient solubility for your application, more advanced formulation techniques may be required. These often involve altering the solid state of the compound.

Question 4: What are solid dispersions, and how can they improve solubility?

Answer: A solid dispersion is a system where the poorly soluble drug is dispersed within a hydrophilic carrier, usually a polymer, at a solid state.[12][13] The goal is to reduce the drug's particle size to a molecular level and prevent the formation of a stable crystal lattice.[12] This can dramatically increase the dissolution rate and apparent solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[13][14] This technique is particularly valuable in pharmaceutical development for improving the oral bioavailability of poorly soluble drugs.[12][15][16]

Question 5: When should I consider physical modifications like particle size reduction?

Answer: Physical modification should be considered when you need to increase the rate of dissolution. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. Techniques like micronization or nanosuspension reduce the particle size of the compound, thereby increasing its surface area and allowing it to dissolve more quickly.[17] This is an important strategy for compounds where slow dissolution, rather than intrinsic insolubility, is the rate-limiting step for bioavailability.[17]

Part 4: Systematic Workflow for Solubility Enhancement

To ensure a logical and efficient approach to solving your solubility challenges, we recommend following a structured workflow.

Solubility_Workflow start Start: Poorly Soluble This compound solvent_screen Step 1: Baseline Solubility (Water, Buffer, Organic Solvents) start->solvent_screen cosolvency Step 2: Cosolvent Screening (DMSO, EtOH, PEG 400) solvent_screen->cosolvency ph_adj Step 3: pH Adjustment (pH 2-11 Profile) cosolvency->ph_adj If insufficient success Goal Achieved: Sufficient Solubility cosolvency->success If sufficient surfactant Step 4: Surfactant Screening (Tween, SDS) ph_adj->surfactant If insufficient ph_adj->success If sufficient advanced Step 5: Advanced Methods (Solid Dispersion, Micronization) surfactant->advanced If insufficient surfactant->success If sufficient advanced->success If sufficient fail Consult Formulation Specialist advanced->fail If still insufficient

Caption: Systematic workflow for solubility enhancement.

References

  • 1,2,4-Triazole - Wikipedia. [Link]

  • A triazole derivative as a new acid-base indicator - ResearchGate. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. [Link]

  • Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • Cosolvent - Wikipedia. [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. [Link]

  • Enhancing Solubility and Dissolution of Anti-Fungal Drugs: A Comparative Study of Solid Dispersion and Co-Crystallization - International Journal of Pharmaceutical Sciences. [Link]

  • Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K - ResearchGate. [Link]

  • Ph-triazole as a therapeutic agent for pancreatic cancer: Synthesis, in silico, and in vitro evaluation - NIH. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. [Link]

  • Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals | Environmental Science & Technology - ACS Publications. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • WO2014118753A1 - Triazole formulations - Google P
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google P
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - NIH. [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC - NIH. [Link]

  • 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole - PubChem. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. [Link]

  • Ph-triazole as a therapeutic agent for pancreatic cancer: Synthesis, in silico, and in vitro evaluation | PLOS One. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - ResearchGate. [Link]

  • Co-solvency: Significance and symbolism. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. [Link]

  • Formulation Development and Solubility Enhancement of Voriconazole by Solid Dispersion Technique - Research Journal of Pharmacy and Technology. [Link]

  • A Simple Method for Determination of Solubility in the First-Year Laboratory | Journal of Chemical Education - ACS Publications. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? [Link]

  • Video: Determining the Solubility Rules of Ionic Compounds - JoVE. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds - PMC - NIH. [Link]

  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). [Link]

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. [Link]

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Technical Support Center: Reaction Monitoring for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of 3,5-dichloro-1-ethyl-1H-1,2,4-triazole. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for effective reaction tracking. Here, we address common challenges and provide field-tested solutions to ensure the accuracy and reproducibility of your analytical results.

Part 1: Troubleshooting Guide

Monitoring the formation of this compound requires careful analytical control to distinguish the product from starting materials and potential byproducts. This section addresses specific problems you may encounter.

Section 1.1: Thin-Layer Chromatography (TLC) Issues

TLC is a rapid, cost-effective tool for qualitative reaction monitoring.[1][2] However, issues like poor separation or spot distortion can arise.

Problem: My spots are streaking or tailing on the TLC plate.

  • Potential Cause 1: Compound Overload. Applying too much sample to the TLC plate is a frequent cause of streaking. The stationary phase becomes saturated, leading to a continuous "tail" as the mobile phase moves up the plate.

  • Solution: Prepare a more dilute solution of your reaction mixture for spotting. If the reaction is concentrated, dilute a small aliquot (e.g., 1-2 drops in 0.5 mL of a suitable solvent like ethyl acetate or dichloromethane) before spotting.

  • Potential Cause 2: Strong Interaction with Silica Gel. The triazole moiety contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of a standard silica gel plate. This secondary interaction can impede smooth migration, causing tailing.

  • Solution: Add a small amount of a competitive base or an acid to the mobile phase to neutralize the active sites. For example, adding 0.5-1% triethylamine (NEt₃) to your eluent can competitively bind to the acidic silanol groups. Alternatively, adding a small amount of acetic acid (AcOH) can protonate the basic nitrogens on your triazole, reducing their interaction with the stationary phase.

  • Potential Cause 3: Inappropriate Mobile Phase Polarity. If the mobile phase is too polar, all components will travel with the solvent front (high Rf), resulting in poor separation. If it's not polar enough, components will remain at the baseline (low Rf). Streaking can occur if the polarity is mismatched for a specific compound in the mixture.

  • Solution: Systematically adjust the mobile phase composition. A common starting point for N-heterocycles is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol.[3] Start with a ratio like 7:3 Hexane:EtOAc and adjust accordingly.

Problem: I can't see my spots after developing the plate.

  • Potential Cause 1: Insufficient UV Activity. While the 1,2,4-triazole ring is a chromophore, its UV absorption might be weak, or the compound concentration could be too low for visualization under a standard 254 nm UV lamp.[4]

  • Solution 1 (Non-destructive): Ensure you are using a TLC plate containing a fluorescent indicator (usually designated as F₂₅₄). The plate's background will glow green under 254 nm UV light, and UV-active compounds will appear as dark spots by quenching this fluorescence.[4]

  • Solution 2 (Destructive): Use a chemical stain. Since your compound is a nitrogen-containing heterocycle, certain stains are highly effective.

    • Iodine (I₂): Place the dried TLC plate in a chamber containing a few crystals of iodine. Iodine vapor has a high affinity for many organic compounds, especially aromatic and unsaturated systems, and will reveal them as brown spots.[5] This method is generally non-destructive in the short term, as the iodine will eventually sublime off the plate.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, and some heterocycles.[4] Prepare a solution of KMnO₄ in water, dip the plate, and gently heat with a heat gun. Spots will appear as yellow/brown against a purple background.[6]

Section 1.2: High-Performance Liquid Chromatography (HPLC) Issues

HPLC provides quantitative data on reaction conversion and purity. Peak shape is critical for accurate integration and quantification.

Problem: My product peak is tailing significantly.

  • Potential Cause 1: Secondary Silanol Interactions. Similar to TLC, the basic nitrogen atoms of the triazole can interact with residual acidic silanol groups on the silica surface of a reversed-phase C18 column.[7][8] This is a primary cause of peak tailing for basic compounds.[9]

  • Solution 1: Lower the Mobile Phase pH. Operate the mobile phase at a low pH (e.g., 2.5-3.5) by adding an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%). At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with your analyte. Concurrently, your basic triazole will be protonated, which can also improve peak shape.[7]

  • Solution 2: Use an End-Capped or Polar-Embedded Column. Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to reduce their activity.[9] For highly basic compounds, consider a polar-embedded column, which contains a polar functional group near the base of the alkyl chain, further shielding the analyte from silanol interactions.[9]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion, including tailing and fronting.

  • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.

  • Potential Cause 3: Column Void or Contamination. A void at the head of the column or a blocked inlet frit can disrupt the sample band, causing distorted peaks for all analytes.

  • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit) to remove any blockage.[7] If the problem persists, the column may be irreversibly damaged and needs replacement. Using a guard column is a cost-effective way to protect the analytical column from contamination.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC mobile phase to monitor my reaction?

A good starting point is a mixture of a non-polar and a moderately polar solvent. Based on the structure of this compound (a moderately polar compound), a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a reasonable starting eluent system.[3] You can adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5, which typically provides the best resolution from starting materials and byproducts.

Q2: Which HPLC column is best suited for this analysis?

A standard C18 reversed-phase column is the most common and versatile choice for small molecules like your target compound.[10] Given the polar nature of the triazole ring, a column specifically designed for polar compound retention, such as an "AQ-C18" or a C18 with T3 bonding technology, can provide better retention and peak shape, especially when using highly aqueous mobile phases.[11] For very polar starting materials or byproducts, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be considered.[10]

Column TypePrimary Use Case for This AnalysisUSP Code
Standard C18 General-purpose analysis, good starting point.[10]L1
AQ-C18 / HSS T3 Better retention of polar analytes; compatible with 100% aqueous mobile phases.[11]L1
PFP (Pentafluorophenyl) Alternative selectivity, especially for halogenated compounds and heterocycles.[12]L43
HILIC For separating highly polar compounds that are poorly retained in reversed-phase.[10]N/A

Q3: What HPLC detector should I use?

The 1,2,4-triazole ring contains a chromophore that absorbs UV light. A UV-Vis or Diode Array Detector (DAD) is the most appropriate choice. For initial method development, scan a range of wavelengths (e.g., 200-400 nm) to find the absorbance maximum (λmax) for your compound. A starting wavelength around 210-220 nm is often a good choice for N-heterocycles, as many show strong absorbance in the low UV range.[13]

Q4: How do I prepare my reaction sample for HPLC injection?

Proper sample preparation is crucial to protect the HPLC column and ensure accurate results.

Step-by-Step Sample Preparation Protocol:

  • Quench and Dilute: Take a small, representative aliquot from the reaction mixture (e.g., 50 µL). Quench the reaction if necessary (e.g., by adding water or a buffer).

  • Dilute the Sample: Dilute the aliquot significantly with a solvent that is compatible with your mobile phase. A common practice is to dilute with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). A dilution factor of 100x to 1000x is typical.

  • Filter: The final and most critical step is to filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the column or system tubing.[14]

  • Inject: Inject the filtered sample into the HPLC.

Visualizations and Workflows

Method Development Workflow

The following diagram outlines a logical workflow for developing a robust analytical method for reaction monitoring.

MethodDevWorkflow Start Define Analytical Goal (e.g., Separate Product & SM) TLC_Scout TLC Scouting (Test Mobile Phases: Hex:EtOAc, DCM:MeOH) Start->TLC_Scout TLC_Optimize Optimize TLC (Target Rf ~0.3-0.5) TLC_Scout->TLC_Optimize Good Separation? HPLC_Translate Translate to HPLC (Select Column & Mobile Phase) TLC_Optimize->HPLC_Translate Yes Initial_Run Initial HPLC Run (Isocratic or Fast Gradient) HPLC_Translate->Initial_Run Peak_Shape Evaluate Peak Shape (Tailing? Fronting?) Initial_Run->Peak_Shape Optimize_MP Optimize Mobile Phase (Adjust pH, % Organic) Peak_Shape->Optimize_MP If Poor Final_Method Final Validated Method Peak_Shape->Final_Method If Good Optimize_MP->Peak_Shape Re-evaluate HPLCTroubleshooting Start Problem: Peak Tailing Observed Check_All Does it affect ALL peaks? Start->Check_All System_Issue Potential System Issue: - Column Void/Contamination - Extra-column volume Check_All->System_Issue Yes Analyte_Issue Potential Analyte-Specific Issue (Secondary Interactions) Check_All->Analyte_Issue No (Only Target Peak) Action_System Action: 1. Check fittings 2. Flush/Reverse Column 3. Replace Column System_Issue->Action_System Action_Analyte Action: 1. Lower Mobile Phase pH (add TFA) 2. Reduce Sample Load 3. Use End-capped Column Analyte_Issue->Action_Analyte Resolved Problem Resolved Action_System->Resolved Action_Analyte->Resolved

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole moiety is a critical component in numerous pharmaceuticals, making the robust characterization of its derivatives essential.[1][2] This document details the fundamental principles of analyzing this specific molecule, focusing on the unique challenges and opportunities presented by its dichlorinated structure. We present a side-by-side comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven experimental protocols and explaining the causality behind methodological choices. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to select and implement the optimal analytical strategy for their specific research objectives, whether for qualitative identification, quantitative analysis, or impurity profiling.

Introduction to this compound and its Analytical Significance

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal agents, pesticides, and other bioactive compounds.[1][3][4] The subject of this guide, this compound (Molecular Formula: C₄H₅Cl₂N₃, Monoisotopic Mass: 164.986 Da), represents a key synthetic intermediate or potential metabolite. Its accurate identification and quantification are paramount for process chemistry, metabolic studies, and quality control.

The analytical challenges posed by this molecule are twofold:

  • Halogenation: The two chlorine atoms produce a highly characteristic isotopic signature in the mass spectrum, which is a powerful tool for identification.

  • Heterocyclic Nature: The triazole ring contains three nitrogen atoms, influencing its polarity, ionization efficiency, and fragmentation behavior.

This guide will dissect how different mass spectrometry platforms can be leveraged to address these characteristics effectively.

Core Principles for Mass Spectrometric Analysis

Before comparing methodologies, it is crucial to understand the foundational principles that govern the mass spectrometric behavior of this analyte.

The Decisive Role of the Chlorine Isotopic Pattern

Nature provides two stable isotopes of chlorine: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), with a mass difference of approximately 2 Da.[5][6] This ~3:1 isotopic ratio is the single most definitive feature for identifying a chlorine-containing compound in a mass spectrum.[6][7]

For a molecule with one chlorine atom, the molecular ion region will show two peaks: M (containing ³⁵Cl) and M+2 (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[6][7]

For our target analyte, this compound, which contains two chlorine atoms, the pattern becomes more complex and even more distinctive. Three peaks will be observed in the molecular ion cluster:

  • M Peak: Contains two ³⁵Cl atoms.

  • M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 Peak: Contains two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks (M:M+2:M+4) is approximately 9:6:1 .[8] This unique signature provides an exceptionally high degree of confidence in the identification of the molecular ion and any chlorine-containing fragments.

Ionization Strategy: Hard vs. Soft Techniques

The choice of ionization technique dictates the type and extent of fragmentation observed, which directly impacts the information that can be gleaned from the analysis.

  • Electron Ionization (EI): A "hard" ionization technique typically used in GC-MS. High-energy electrons bombard the molecule, causing extensive and reproducible fragmentation.[5] This is excellent for structural elucidation and creating library-searchable spectra.

  • Electrospray Ionization (ESI): A "soft" ionization technique common in LC-MS. It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation in the source.[3] This is ideal for determining the molecular weight and is the precursor for tandem mass spectrometry (MS/MS).

Comparative Guide: GC-MS vs. LC-MS/MS Methodologies

The choice between GC-MS and LC-MS/MS depends on the analyte's properties (volatility, polarity) and the analytical goal (quantification, identification, throughput).

Gas Chromatography-Mass Spectrometry (GC-MS): The Structural Elucidation Powerhouse

GC-MS is a robust technique for analyzing volatile and thermally stable compounds.[9][10] Given its relatively low molecular weight and non-polar ethyl group, this compound is an excellent candidate for GC-MS analysis.

Why GC-MS? The primary advantage of GC-MS for this application is the use of Electron Ionization (EI), which generates a rich fragmentation pattern. This pattern serves as a structural fingerprint, allowing for confident identification and differentiation from isomers. The high-resolution separation provided by capillary GC columns is also critical for resolving the analyte from complex matrix components.[11][12]

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Analysis Sample Sample (e.g., reaction mixture) Dilution Dilute in suitable solvent (e.g., Ethyl Acetate) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC GC Separation (e.g., DB-5ms column) Autosampler->GC MS MS Detection (EI, 70 eV) GC->MS TIC Extract Total Ion Chromatogram (TIC) MS->TIC Spectrum Extract Mass Spectrum of Target Peak TIC->Spectrum Analysis Analyze Isotope Pattern & Fragmentation Spectrum->Analysis

Caption: GC-MS workflow for the analysis of this compound.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Create a dilution series (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) for calibration.

  • Sample Preparation: Dilute the experimental sample in ethyl acetate to fall within the calibration range.

  • GC Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min. Ramp to 280°C at 20°C/min. Hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-250.

  • Data Analysis:

    • Identify the analyte peak in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for the peak.

    • Confirm the presence of the M, M+2, M+4 isotopic cluster around m/z 165, 167, and 169 with a ~9:6:1 ratio.

    • Analyze the fragmentation pattern for characteristic losses.

The high energy of EI is expected to induce specific cleavages in the molecule. The most likely fragmentation points are the bonds with the lowest dissociation energy, typically involving the ethyl group and the chlorine atoms.

Caption: Predicted EI fragmentation pathway for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Quantitative Champion

For quantitative applications, especially at trace levels in complex matrices like biological fluids, LC-MS/MS is the superior choice.[13][14] Its strength lies in the selectivity of Multiple Reaction Monitoring (MRM).[14]

Why LC-MS/MS? The "soft" ESI process preserves the molecular ion ([M+H]⁺), which can then be isolated in the first quadrupole (Q1). This isolated ion is fragmented in the collision cell (q2), and a specific, characteristic fragment ion is monitored in the third quadrupole (Q3). This two-stage filtering (Q1 -> Q3) provides exceptional selectivity and sensitivity, minimizing matrix interference.[3][14] Triazole derivatives are often analyzed using ESI in positive mode.[3]

  • Standard and Sample Preparation: Prepare stock and dilution series as in the GC-MS method, but use a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Reversed-phase LC is suitable for separating small molecules based on polarity.[15][16] For more polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.[15][17]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters (Triple Quadrupole):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Compound Optimization: Infuse a standard solution (~1 µg/mL) to determine the optimal precursor ion and collision energy for the most intense fragment ions.

    • Predicted MRM Transitions:

      • Precursor Ion (Q1): m/z 166.0 (protonated [M+H]⁺ for the ³⁵Cl₂ species).

      • Potential Product Ions (Q3): Monitor fragments resulting from the loss of ethylene (m/z 138.0) or other stable fragments.

    • Dwell Time: 50-100 ms per transition.

  • Data Analysis:

    • Develop a quantification method using the optimized MRM transition.

    • Integrate the peak area for the analyte in samples and standards.

    • Calculate the concentration using the generated calibration curve.

Head-to-Head Performance Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Primary Use Case Confident qualitative identification, structural elucidation.High-sensitivity, high-selectivity quantification.
Ionization Method Electron Ionization (EI) - "Hard"Electrospray Ionization (ESI) - "Soft"
Fragmentation Extensive, reproducible, library-searchable.Controlled, specific to precursor-product transitions.
Key Advantage Rich spectral information for unknown identification.Superior signal-to-noise in complex matrices.[3]
Key Limitation Requires analyte to be volatile and thermally stable.Provides limited structural information beyond the MRM transition.
Confidence Metric Full spectrum match + Chlorine isotopic pattern.Specific MRM transition + Retention time match.

Conclusion and Expert Recommendations

The choice between GC-MS and LC-MS/MS for the analysis of this compound is dictated entirely by the analytical objective.

  • For structural confirmation, impurity identification, or the analysis of reaction byproducts, GC-MS is the authoritative choice. Its ability to generate detailed, reproducible fragmentation patterns, combined with the unmistakable chlorine isotopic signature, provides the highest degree of confidence for qualitative analysis.

  • For quantifying low levels of the analyte in complex biological or environmental matrices, LC-MS/MS is unequivocally superior. The selectivity of Multiple Reaction Monitoring (MRM) allows for the detection and quantification of the target compound at levels far below the capabilities of full-scan GC-MS, effectively eliminating matrix interference.

In a comprehensive research and development setting, both techniques are complementary. GC-MS should be employed initially to characterize the compound, confirm its structure, and identify potential impurities. Subsequently, a highly sensitive and selective LC-MS/MS method can be developed and validated for routine quantitative analysis in demanding applications. This dual approach ensures both analytical rigor and practical performance.

References

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry.
  • University of Waterloo. (2021). Radicals and Mass Spectrometry (MS) Spring 2021.
  • ResearchGate. (2020). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • Clark, J. (n.d.). Mass spectra - the M+2 peak. Chemguide.
  • PubMed. (n.d.). LC-MS metabolomics of polar compounds.
  • U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.
  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.
  • Royal Society of Chemistry. (n.d.). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • CROMlab. (n.d.). Analysis of Chlorinated Pesticides by GC/MS.
  • YouTube. (2023).
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • Taylor & Francis Online. (n.d.). Mass Spectra of Some 1,2,4-Triazoles.
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
  • OSTI.gov. (n.d.).
  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Indus Journal of Bioscience Research. (2020).
  • Shimadzu. (n.d.). Fundamentals of LC, MS and LCMS.
  • Agilent Technologies. (n.d.).
  • ACS Publications. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • National Institutes of Health (NIH). (2020).
  • National Institutes of Health (NIH). (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,2,4-Triazole in Soil

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The presence of 1,2,4-triazole, a key metabolite of many widely used triazole fungicides, in soil is a matter of significant environmental and agricultural concern. Accurate and reliable quantification of this polar compound in a complex matrix like soil is crucial for environmental monitoring, risk assessment, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for 1,2,4-triazole determination in soil, with a focus on the rigorous validation required to ensure data of the highest quality and integrity.

The Analytical Challenge: Why 1,2,4-Triazole in Soil is a Difficult Task

Analyzing 1,2,4-triazole in soil presents a unique set of challenges. Its high polarity makes it difficult to extract from soil matrices and retain on conventional reversed-phase chromatographic columns. Furthermore, the inherent complexity of soil, with its variable organic matter and mineral content, can lead to significant matrix effects, interfering with accurate quantification. This necessitates robust sample preparation techniques and highly selective analytical instrumentation.

A Comparative Overview of Analytical Methodologies

The two primary analytical techniques for the determination of 1,2,4-triazole in soil are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each has its own set of advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the preferred method for the analysis of polar pesticides like 1,2,4-triazole in complex matrices. Its high sensitivity and selectivity allow for the direct analysis of the compound without the need for derivatization.

Key Advantages:

  • High Sensitivity and Selectivity: The use of tandem mass spectrometry provides excellent sensitivity and selectivity, allowing for the detection and quantification of 1,2,4-triazole at very low concentrations.

  • No Derivatization Required: The direct analysis of the polar 1,2,4-triazole molecule simplifies sample preparation and reduces the potential for analytical errors.

  • Robustness: Modern LC-MS/MS systems are known for their reliability and high sample throughput.

Potential Challenges:

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of 1,2,4-triazole, leading to inaccurate results. Careful optimization of sample preparation and the use of internal standards are crucial to mitigate these effects.

  • Chromatographic Retention: The high polarity of 1,2,4-triazole can make it difficult to retain on traditional C18 columns. Specialized columns, such as those with porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) stationary phases, are often required.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative

While less common for the direct analysis of polar compounds, GC-MS can be a powerful tool for 1,2,4-triazole determination, typically after a derivatization step to increase its volatility.

Key Advantages:

  • High Resolution: Gas chromatography offers excellent separation efficiency, which can be beneficial in complex soil extracts.

  • Established Technique: GC-MS is a well-established and widely available technique in many analytical laboratories.

Potential Challenges:

  • Derivatization Required: The inherent non-volatility of 1,2,4-triazole necessitates a chemical derivatization step prior to GC-MS analysis. This adds complexity to the sample preparation process and can be a source of variability.

  • Thermal Stability: The derivatized analyte must be thermally stable to withstand the high temperatures of the GC inlet and column.

  • Matrix Interference: Complex soil matrices can still cause interference in GC-MS analysis, requiring thorough sample cleanup.

Performance Comparison: LC-MS/MS vs. GC-MS for 1,2,4-Triazole in Soil

The following table summarizes the typical performance characteristics of validated LC-MS/MS and GC-MS methods for the analysis of 1,2,4-triazole in soil.

ParameterLC-MS/MSGC-MS (with Derivatization)
Limit of Quantification (LOQ) 1 - 10 µg/kg[1]5 - 50 µg/kg (as derivative)[2]
Accuracy (Recovery) 80 - 110%[1]70 - 120%
Precision (RSD) < 15%[1]< 20%
Sample Preparation Extraction and clean-up (e.g., QuEChERS)Extraction, clean-up, and derivatization
Analysis Time per Sample 5 - 15 minutes15 - 30 minutes
Selectivity Very HighHigh
Robustness HighModerate to High

The Foundation of Reliable Data: A Comprehensive Method Validation Protocol

A validated analytical method is a self-validating system, providing irrefutable evidence of its suitability for the intended purpose. The validation process must be guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH)[3], the U.S. Environmental Protection Agency (EPA)[4], and the European Union (SANTE/11312/2021)[5].

The Seven Pillars of Analytical Method Validation

A complete validation of an analytical method for 1,2,4-triazole in soil should encompass the following key parameters:

  • Specificity/Selectivity: This ensures that the analytical signal is solely from 1,2,4-triazole and not from any other components in the soil matrix. This is typically demonstrated by analyzing blank soil samples and spiked samples to show no interfering peaks at the retention time of the analyte.

  • Linearity and Range: This establishes the relationship between the concentration of 1,2,4-triazole and the analytical response. A calibration curve is generated using a series of standards, and the linearity is assessed by the correlation coefficient (r²) of the regression line, which should be ≥ 0.99.

  • Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by performing recovery studies on blank soil samples spiked with known concentrations of 1,2,4-triazole at multiple levels (e.g., low, medium, and high). The acceptable recovery range is typically 70-120%.

  • Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD): The lowest concentration of 1,2,4-triazole in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. It is often estimated based on a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The lowest concentration of 1,2,4-triazole in a sample that can be quantitatively determined with acceptable accuracy and precision. It is typically the lowest fortification level that meets the accuracy and precision criteria of the validation.

  • Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Examples of variations include changes in the mobile phase composition, pH, column temperature, and extraction time.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective technique for the extraction of pesticide residues from various matrices, including soil.

Step-by-Step QuEChERS Protocol for 1,2,4-Triazole in Soil:

  • Sample Homogenization: Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.

  • Hydration (for dry soils): If the soil is dry, add a specific volume of water to achieve a consistent moisture content.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components. Vortex for 30 seconds.

  • Final Centrifugation and Analysis: Centrifuge the d-SPE tube. The final extract is then ready for LC-MS/MS or GC-MS analysis (after derivatization for GC-MS).

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Validation Sample Soil Sample Extraction QuEChERS Extraction Sample->Extraction Acetonitrile Cleanup d-SPE Cleanup Extraction->Cleanup Supernatant LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Derivatization Derivatization Cleanup->Derivatization Quantification Quantification LC_MSMS->Quantification GC_MS GC-MS Analysis GC_MS->Quantification Derivatization->GC_MS Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: General workflow for the analysis of 1,2,4-triazole in soil.

Method Validation Logic Diagram

Method_Validation_Logic cluster_experiments Experimental Assessment Validation Method Validation Specificity Linearity & Range Accuracy Precision LOD LOQ Robustness Blank_Analysis Blank Matrix Analysis Validation:spec->Blank_Analysis Validation:lod->Blank_Analysis S/N Ratio Spike_Recovery Spiked Sample Recovery Validation:acc->Spike_Recovery Validation:loq->Spike_Recovery Lowest Fortification Calibration_Curve Calibration Curve Generation Validation:lin->Calibration_Curve Replicate_Analysis Replicate Injections Validation:prec->Replicate_Analysis Method_Variation Deliberate Method Variation Validation:rob->Method_Variation

Caption: Logical flow of the analytical method validation process.

Conclusion: Choosing the Right Method for Your Needs

Both LC-MS/MS and GC-MS are capable of providing reliable data for the determination of 1,2,4-triazole in soil, provided that the methods are properly validated.

  • LC-MS/MS is generally the superior technique due to its high sensitivity, selectivity, and the ability to analyze 1,2,4-triazole directly without derivatization. It is the recommended approach for laboratories requiring high sample throughput and the lowest possible detection limits.

  • GC-MS remains a viable alternative, particularly in laboratories where LC-MS/MS is not available. However, the requirement for derivatization adds complexity and potential for error in the analytical workflow.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired detection limits, sample throughput, and available instrumentation. Regardless of the method chosen, a rigorous and well-documented validation is paramount to ensure the generation of scientifically sound and defensible data.

References

  • Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Journal of Chromatography A, 1562, 123-127. [Link]

  • European Commission. (2021). SANTE/11312/2021. Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Krynitsky, A. J. (2004). Validation of analytical methods for pesticides and other contaminants in food and environmental samples. In Handbook of residue analytical methods for agrochemicals (Vol. 1, pp. 3-30). John Wiley & Sons, Ltd. [Link]

  • Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Use of buffering and other means to improve results of problematic pesticides in a fast and easy method for residue analysis of fruits and vegetables. Journal of AOAC International, 88(2), 615-629. [Link]

  • Organisation for Economic Co-operation and Development. (2007). OECD Guidance Document on Pesticide Residue Analytical Methods. [Link]

  • U.S. Environmental Protection Agency. (2018). Guidance for Methods Development and Methods Validation for the Resource Conservation and Recovery Act (RCRA) Program. [Link]

  • U.S. Environmental Protection Agency. (2021). Environmental Chemistry Methods for Pesticides. [Link]

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A Senior Application Scientist's Guide to Lipophilicity Determination of 1,2,4-Triazole Derivatives by RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Triazole-Based Drug Discovery

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, integral to a wide array of clinically vital drugs, including powerful antifungal and anticancer agents.[1][2] The therapeutic efficacy of these molecules is profoundly influenced by their physicochemical properties, chief among them being lipophilicity.[3] Lipophilicity, the affinity of a molecule for a lipid-like environment, governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and overall effectiveness.[3][4] An optimal level of lipophilicity is essential; too high, and the compound may become trapped in fatty tissues and exhibit poor solubility, while too low a value can hinder its ability to cross cellular membranes to reach its target.[3]

Therefore, the precise and efficient determination of lipophilicity is not merely a routine measurement but a critical step in the rational design and optimization of novel 1,2,4-triazole derivatives. This guide provides an in-depth comparison of methodologies for lipophilicity determination, focusing on the robust and widely adopted Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Methodologies for Lipophilicity Assessment: A Comparative Overview

Several methods, both experimental and computational, are available for assessing lipophilicity, typically expressed as the logarithm of the n-octanol/water partition coefficient (log P).[4]

  • Shake-Flask Method: Long considered the "gold standard," this technique directly measures the partitioning of a compound between n-octanol and water.[4] However, it is labor-intensive, requires substantial amounts of pure compound, and is often plagued by issues like emulsion formation and low reproducibility, especially for highly lipophilic or very hydrophilic compounds.[5]

  • Computational Models: In silico methods offer rapid prediction of log P values.[6][7] While invaluable for initial screening of large compound libraries, their accuracy is contingent on the algorithms used and may be less reliable for novel chemical scaffolds not well-represented in the training datasets.[6]

  • Reversed-Phase Thin-Layer Chromatography (RP-TLC): A simpler chromatographic technique that provides a good correlation with log P.[3][7] It is faster than the shake-flask method but generally offers lower resolution and precision compared to RP-HPLC.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This has emerged as the most widely used indirect method for experimental lipophilicity determination.[8][9] Its popularity is due to its high speed, excellent reproducibility, requirement for only minute quantities of sample, and tolerance for impurities.[9][10] The method is officially recommended by the Organisation for Economic Co-operation and Development (OECD) for measuring log P.[8][9]

Method Comparison at a Glance
FeatureShake-Flask MethodComputational ModelsRP-TLCRP-HPLC
Principle Direct PartitioningAlgorithmic CalculationChromatographic RetentionChromatographic Retention
Speed Slow (hours to days)Very Fast (seconds)Moderate (minutes to hours)Fast (minutes per sample)
Sample Req. High (mg)NoneLow (µg)Very Low (µg)
Purity Req. HighN/AModerateLow
Reproducibility Low to ModerateN/AModerateHigh
Throughput LowVery HighModerateHigh
Primary Output Direct log PPredicted log PRM0 (correlates to log P)log k or log kw (correlates to log P)

In-Depth Analysis: The RP-HPLC Method

The fundamental principle of using RP-HPLC for lipophilicity determination is that a solute's retention time is governed by its partitioning between a non-polar stationary phase and a polar mobile phase. Hydrophilic compounds elute first, while lipophilic compounds, which interact more strongly with the stationary phase, are retained longer.[9] This retention behavior is quantified and correlated to the gold standard log P value.

Causality Behind Experimental Choices

A robust and reliable RP-HPLC method for lipophilicity determination is not merely a set of conditions but a carefully designed system where each component is chosen to accurately mimic the n-octanol/water partitioning process.

1. The Stationary Phase: Beyond Standard C18

  • Standard Phases (Octadecyl C18, Octyl C8): Silica-based C18 and C8 columns are the most common choices.[9] The long alkyl chains provide a non-polar environment that retains analytes based on their hydrophobicity.

  • The Challenge of Silanols: A critical consideration, especially for nitrogen-containing heterocycles like 1,2,4-triazoles, is the presence of residual silanol groups (Si-OH) on the silica surface. These acidic sites can cause undesirable secondary ionic interactions with basic analytes, leading to peak tailing and artificially prolonged retention times, which distorts the lipophilicity measurement.[9][10]

  • Expert Solutions:

    • End-Capped Columns: To mitigate silanol interactions, high-quality, end-capped columns are essential. These columns have been treated to cap most of the residual silanols, providing a more inert surface.[9]

    • Polymer-Based Columns: For strongly basic compounds, polymer-based stationary phases, such as polystyrene-divinylbenzene (PS-DVB), are an excellent alternative. They lack silanol groups entirely, thus eliminating the possibility of these secondary interactions and are stable over a wide pH range (pH 1-13).[9][10]

2. The Mobile Phase: Mimicking the Biological Milieu

  • Composition: The mobile phase typically consists of a binary mixture of an aqueous component (water or buffer) and a water-miscible organic modifier.[9]

  • Choice of Organic Modifier: Methanol is often considered the most suitable organic modifier for lipophilicity studies. Its protic nature allows it to effectively shield residual silanol groups, and it forms a monolayer on the stationary phase that is thought to better mimic the n-octanol/water interface compared to other solvents like acetonitrile.[9]

  • Controlling Ionization: Since the lipophilicity of ionizable compounds is pH-dependent, it is crucial to control the pH of the mobile phase using a buffer (e.g., phosphate buffer). For determining the log P of the neutral species, the pH should be adjusted to suppress the ionization of the triazole derivatives.

Data Analysis: From Retention Time to Log P

The conversion of raw chromatographic data into a reliable lipophilicity index involves a clear, logical progression.

  • Calculate the Retention Factor (k): The primary measure of retention is the retention factor, k. It is a more fundamental parameter than the retention time (tr) because it is independent of the flow rate and column dimensions. It is calculated using the retention time of the analyte (tr) and the column dead time (t0), which is the retention time of an unretained compound.

    • Equation: log k = log((t_r - t_0) / t_0)[9]

  • Extrapolate to 100% Aqueous Phase (log kw): The most robust chromatographic lipophilicity index is log kw, which is the retention factor extrapolated to a mobile phase of 100% water. This value is independent of the organic modifier used and best reflects the partitioning behavior in the shake-flask method.[9] This is achieved by:

    • Performing several isocratic runs for each compound, systematically varying the concentration of the organic modifier (e.g., 50%, 60%, 70% methanol).

    • Plotting the resulting log k values against the volume fraction (φ) of the organic modifier.

    • Using the linear Soczewinski-Snyder equation to extrapolate the line to φ = 0 (100% water).

    • Equation: log k = log k_w - Sφ (where S is the slope)[9]

  • Calibration and Log P Determination: To convert log kw values into estimated log P values, a calibration curve is constructed using a set of reference compounds with well-established log P values.

    • The log kw for each standard is determined under the same conditions as the test compounds.

    • A linear regression of the known log P values against the experimental log kw values is performed.

    • Equation: log P = a * log k_w + b[9]

    • This calibration equation is then used to calculate the log P of the 1,2,4-triazole derivatives from their experimentally determined log kw values.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for determining the lipophilicity of novel 1,2,4-triazole derivatives.

1. Materials & Instrumentation:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Compounds: A set of 5-8 compounds with known log P values spanning the expected range of the analytes.

  • Solvents: HPLC-grade methanol and water.

  • Buffer: Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic).

  • Analytes: 1,2,4-triazole derivatives dissolved in methanol or mobile phase.

2. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer solution (e.g., 20 mM phosphate buffer) and adjust the pH to 7.4 to mimic physiological conditions.

    • Prepare a series of mobile phases with varying methanol concentrations (e.g., 50:50, 60:40, 70:30, 80:20 v/v Methanol:Buffer). Degas all mobile phases before use.[9]

  • Standard and Sample Preparation:

    • Prepare stock solutions of reference compounds and 1,2,4-triazole derivatives in methanol at a concentration of ~1 mg/mL.

    • Dilute the stock solutions with the initial mobile phase to a working concentration of ~50 µg/mL.

  • Determination of Dead Time (t0):

    • Inject a solution of an unretained compound (e.g., sodium nitrate or uracil) to determine the column dead time for each mobile phase composition.

  • Chromatographic Analysis:

    • Equilibrate the column with the first mobile phase composition for at least 15-20 column volumes.

    • Set the column temperature to 25°C.

    • Inject each standard and sample in triplicate.

    • Record the retention times (tr).

    • Repeat the analysis for each mobile phase composition.

  • Data Processing:

    • For each compound at each mobile phase composition, calculate the log k value.

    • For each compound, plot log k versus the volume fraction of methanol (φ).

    • Perform a linear regression and determine the y-intercept, which corresponds to log kw.

    • Construct a calibration curve by plotting the known log P values of the reference standards against their calculated log kw values.

    • Use the resulting linear equation to calculate the log P for each 1,2,4-triazole derivative.

Visualizing the Workflow and Concepts

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Calculation P1 Prepare Mobile Phases (Varying % MeOH in Buffer) P2 Prepare Analyte & Reference Standard Solutions A1 Equilibrate Column P2->A1 A2 Inject Unretained Marker (Determine t0) A1->A2 A3 Inject Samples & Standards (Determine tr) A2->A3 D1 Calculate log k for each run A3->D1 D2 Plot log k vs. % MeOH D1->D2 D3 Extrapolate to 0% MeOH (Determine log kw) D2->D3 D4 Create Calibration Curve (log P vs. log kw for Standards) D3->D4 D5 Calculate log P for 1,2,4-Triazole Derivatives D4->D5

Caption: Workflow for log P determination using RP-HPLC.

Lipophilicity_ADME cluster_ADME Improved ADME Properties Lipophilicity Optimal Lipophilicity (log P) Absorption Membrane Permeability (Absorption) Lipophilicity->Absorption Distribution Tissue Distribution Lipophilicity->Distribution Metabolism Metabolic Stability Lipophilicity->Metabolism Excretion Clearance Lipophilicity->Excretion Efficacy Enhanced Therapeutic Efficacy Distribution->Efficacy

Caption: Relationship between Lipophilicity and ADME properties.

Hypothetical Data for 1,2,4-Triazole Derivatives

The following table illustrates typical data generated from an RP-HPLC experiment for a series of hypothetical 1,2,4-triazole derivatives with varying substituents (R).

Compound IDSubstituent (R)log kw (experimental)Calculated log P
TZD-01-H1.851.52
TZD-02-CH32.212.01
TZD-03-Cl2.452.34
TZD-04-OCH32.151.93
TZD-05-CF32.882.91

This data clearly demonstrates how modifying the substituent 'R' on the triazole core alters the chromatographic retention (log kw) and, consequently, the calculated lipophilicity (log P). Such quantitative structure-lipophilicity relationships are invaluable for guiding the synthesis of new derivatives with optimized properties.

Conclusion

The determination of lipophilicity is an indispensable component of modern drug discovery. For 1,2,4-triazole derivatives, a class of compounds with immense therapeutic potential, the RP-HPLC method stands out as a superior technique. It offers a high-throughput, reproducible, and resource-efficient alternative to the classical shake-flask method.[6][10] By carefully selecting the stationary and mobile phases to minimize confounding secondary interactions and by employing a rigorous data analysis workflow including extrapolation to log kw, researchers can generate highly reliable lipophilicity data. This data empowers medicinal chemists to make informed decisions, accelerating the journey from a promising molecular scaffold to a clinically successful drug.

References

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2020). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 25(14), 3293. [Link]

  • Płonka, J. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 331-346. [Link]

  • Odachowska, A., et al. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Acta Poloniae Pharmaceutica, 72(4), 679-687. [Link]

  • Li, Y., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 78(18), 1930-1936. [Link]

  • Sikora, J., et al. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules, 27(4), 1279. [Link]

  • Gomółka, G., et al. (2015). Synthesis, determination of the lipophilicity, anticancer and antimicrobial properties of some fused 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 94, 454-467. [Link]

  • Yamagami, C., et al. (1993). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Chemical & Pharmaceutical Bulletin, 41(3), 453-457. [Link]

  • Kumar, K., & Goyal, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105078. [Link]

  • Sarbu, C., et al. (2001). Study of the lipophilicity of some 1,2,4-triazole derivatives by RPHPLC and TLC. Journal of Liquid Chromatography & Related Technologies, 24(13), 2015-2027. [Link]

  • Valko, K., Bevan, C., & Reynolds, D. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-2029.
  • Jain, R., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186, 103-112. [Link]

  • Pagliuca, G., & Goossens, J. F. (2007). Chromatographic Approaches for Measuring Log P. In Pharmacokinetic Profiling in Drug Research. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28). Journal of Pharmaceutical Sciences. [Link]

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A Comparative Analysis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole and 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole for Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [DATE] – In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel therapeutic agents. The 1,2,4-triazole scaffold is a well-established pharmacophore known for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] This guide provides a detailed comparative analysis of two key halogenated triazole derivatives, 3,5-dichloro-1-ethyl-1H-1,2,4-triazole and 3,5-dibromo-1-ethyl-1H-1,2,4-triazole, to assist researchers in making informed decisions for their synthetic strategies.

This in-depth technical guide, structured by a Senior Application Scientist, offers a comprehensive examination of the synthesis, physicochemical properties, and potential applications of these two compounds, supported by experimental data and established scientific principles.

Introduction to Halogenated 1-Ethyl-1H-1,2,4-triazoles

The introduction of halogen atoms at the 3 and 5 positions of the 1,2,4-triazole ring significantly influences the molecule's electronic properties, lipophilicity, and reactivity. These modifications can enhance binding affinity to biological targets and provide handles for further chemical elaboration. The 1-ethyl substituent offers a balance of stability and solubility, making these compounds attractive starting points for medicinal chemistry programs.

While both chlorine and bromine are halogens, their differing atomic size, electronegativity, and polarizability impart distinct characteristics to the parent molecule, impacting everything from synthetic accessibility to biological efficacy. This guide will dissect these differences to provide a clear rationale for experimental choices.

Synthesis and Mechanistic Considerations

The synthesis of this compound and its dibromo counterpart typically proceeds through a two-step sequence: halogenation of the 1H-1,2,4-triazole ring followed by N-alkylation.

Halogenation of the 1,2,4-Triazole Core

The initial step involves the dihalogenation of the 1H-1,2,4-triazole. This is an electrophilic substitution reaction where the choice of halogenating agent and reaction conditions are crucial for achieving high yields and purity.

Experimental Protocol: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

A common and effective method for the synthesis of the dibrominated precursor is the direct bromination of 1H-1,2,4-triazole.

  • Materials: 1H-1,2,4-triazole, Bromine, Dichloromethane (DCM), Sodium Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • A mixture of 1H-1,2,4-triazole (56 mmol), water (50 mL), and DCM (15 mL) is cooled to 0°C in an ice bath.

    • A solution of bromine (119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred triazole mixture.

    • The reaction temperature is carefully maintained below 20°C during the addition.

    • The reaction mixture is stirred at room temperature overnight.

    • Concentrated hydrochloric acid (66 mmol) is added to the reaction solution to precipitate the product.

    • The solid product is isolated by filtration, washed with water, and dried under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.[4]

The synthesis of the dichlorinated precursor, 3,5-dichloro-1H-1,2,4-triazole, follows a similar principle, typically employing a chlorinating agent like sodium hypochlorite or chlorine gas under controlled conditions.

N-Alkylation: Introduction of the Ethyl Group

The second step is the regioselective alkylation of the dihalogenated triazole at the N1 position. The choice of the alkylating agent and base is critical to favor the desired N1 isomer over the N4 isomer.

Experimental Protocol: N-Ethylation of 3,5-Dihalo-1H-1,2,4-triazoles

A general procedure for the N-alkylation of 1,2,4-triazoles involves the use of an alkyl halide in the presence of a base.

  • Materials: 3,5-dihalo-1H-1,2,4-triazole (dichloro or dibromo), Ethyl iodide or Ethyl bromide, a suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile).

  • Procedure:

    • The 3,5-dihalo-1H-1,2,4-triazole is dissolved in the chosen solvent.

    • The base is added portion-wise at a controlled temperature (often 0°C) to deprotonate the triazole ring.

    • The ethylating agent is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF is often preferred for N-alkylation. This combination effectively deprotonates the triazole, creating the triazolide anion, while the solvent facilitates the SN2 reaction with the ethyl halide. The regioselectivity (N1 vs. N4 alkylation) can be influenced by factors such as the nature of the counter-ion, the solvent, and the steric hindrance of the substituents on the triazole ring.

Comparative Physicochemical Properties

PropertyThis compound (Predicted)3,5-Dibromo-1-ethyl-1H-1,2,4-triazole (Predicted)Rationale for Difference
Molecular Weight ~182.03 g/mol ~270.93 g/mol Bromine has a significantly higher atomic mass than chlorine.
Melting Point LowerHigherIncreased molecular weight and stronger intermolecular van der Waals forces in the dibromo compound generally lead to a higher melting point.
Boiling Point LowerHigherSimilar to the melting point, the higher molecular weight and stronger intermolecular forces of the dibromo derivative will result in a higher boiling point.
Lipophilicity (LogP) LowerHigherBromine is more lipophilic than chlorine, which will increase the overall lipophilicity of the molecule. This can have significant implications for membrane permeability and off-target effects in biological systems.
Reactivity of C-X Bond C-Cl bond is strongerC-Br bond is weakerThe C-Br bond is longer and weaker than the C-Cl bond, making the bromine atoms better leaving groups in nucleophilic aromatic substitution reactions.
Electronegativity of Halogen Chlorine is more electronegativeBromine is less electronegativeThe higher electronegativity of chlorine will result in a more electron-deficient triazole ring compared to the dibromo analogue.

Reactivity and Synthetic Utility: A Comparative Perspective

The primary difference in the chemical reactivity of the two title compounds lies in the nature of the carbon-halogen bond.

Diagram of Comparative Reactivity in Nucleophilic Aromatic Substitution

G cluster_dichloro This compound cluster_dibromo 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole dichloro C-Cl Bond (Stronger, Less Polarizable) dichloro_product Substituted Product dichloro->dichloro_product Requires harsher conditions dibromo C-Br Bond (Weaker, More Polarizable) dibromo_product Substituted Product dibromo->dibromo_product Proceeds under milder conditions nucleophile Nucleophile (e.g., R-SH, R-NH2, R-OH) nucleophile->dichloro Slower Substitution nucleophile->dibromo Faster Substitution

Caption: Comparative reactivity in nucleophilic aromatic substitution.

As illustrated, the 3,5-dibromo-1-ethyl-1H-1,2,4-triazole is the more versatile intermediate for introducing further diversity into the molecule via nucleophilic aromatic substitution (SNAAr). The weaker C-Br bond allows for displacement by a wider range of nucleophiles (thiols, amines, alcohols, etc.) under milder reaction conditions. This is a significant advantage in multi-step syntheses where sensitive functional groups may be present.

Conversely, the greater stability of the C-Cl bond in This compound can be advantageous when the halogen atoms are intended to remain in the final molecule as key binding elements or to modulate physicochemical properties. The dichloro derivative offers greater stability towards a broader range of reaction conditions that might be employed to modify other parts of the molecule.

Potential Applications and Biological Implications

The choice between the dichloro and dibromo derivatives can have a profound impact on the biological activity of the resulting compounds.

  • Lipophilicity and Permeability: The higher predicted lipophilicity of the dibromo compound may enhance its ability to cross cell membranes, which can be beneficial for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and increased non-specific binding.

  • Halogen Bonding: Both chlorine and bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (e.g., oxygen, nitrogen) in biological macromolecules. The larger and more polarizable nature of bromine generally makes it a stronger halogen bond donor than chlorine. This can lead to enhanced binding affinity and selectivity for a particular target.

  • Metabolic Stability: The stronger C-Cl bond may confer greater metabolic stability to the dichloro compound, potentially leading to a longer in vivo half-life.

The 1,2,4-triazole nucleus itself is a key pharmacophore in numerous approved drugs, acting through various mechanisms.[5] For instance, in antifungal agents like fluconazole, the triazole ring coordinates to the heme iron of lanosterol 14α-demethylase, inhibiting ergosterol biosynthesis.[5] In anticancer drugs like letrozole, it inhibits the aromatase enzyme.[1] The halogen substituents on the triazole ring can modulate these interactions and influence the overall pharmacological profile.

Conclusion and Future Directions

The selection between this compound and 3,5-dibromo-1-ethyl-1H-1,2,4-triazole is a strategic decision in drug discovery that should be guided by the specific goals of the research program.

  • For use as a versatile intermediate for further diversification, 3,5-dibromo-1-ethyl-1H-1,2,4-triazole is the superior choice due to the higher reactivity of the C-Br bonds in nucleophilic substitution reactions.

  • When the halogen atoms are intended to be retained in the final molecule for their influence on physicochemical properties or for specific interactions with the biological target, this compound offers greater chemical stability.

Further experimental studies are warranted to fully characterize and compare the physicochemical and biological properties of these two important building blocks. The generation of comprehensive datasets, including solubility, pKa, and in vitro activity profiles, will be invaluable to the medicinal chemistry community.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved January 27, 2026, from [Link]

  • Ghasemzadeh, K., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 89. [Link]

  • Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104218. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved January 27, 2026, from [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4-Triazole Compounds. Retrieved January 27, 2026, from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967329. [Link]

  • MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Biomedicines, 11(11), 3078. [Link]

  • ResearchGate. (2017). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved January 27, 2026, from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(16), 4945. [Link]

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Safety Operating Guide

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar triazole-based chemicals and aligns with overarching hazardous waste management principles. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Assessment and Profile

  • Structural Analogs: Compounds like 3-Chloro-1H-1,2,4-triazole and 1,2,4-Triazole exhibit moderate acute toxicity, and can cause skin and eye irritation.[1][2] Some triazole derivatives are also noted for their potential long-term adverse effects on aquatic environments.[3]

  • Anticipated Hazards: The presence of two chlorine atoms and an ethyl group on the triazole ring likely increases the lipophilicity and potential for bioaccumulation compared to simpler triazoles. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be:

    • Harmful or toxic if ingested, inhaled, or absorbed through the skin.

    • A skin and eye irritant.[1]

    • Potentially toxic to aquatic life with long-lasting effects.[3]

    • Likely to generate toxic fumes (such as hydrogen chloride, nitrogen oxides, and carbon monoxide) upon combustion.[4]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, it is imperative to don the appropriate personal protective equipment.

PPE Component Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent dermal absorption, which is a common route of exposure for laboratory chemicals.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes and airborne particles of the chemical, which can cause serious irritation.[1]
Lab Coat A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working outside a fume hood.To prevent the inhalation of the compound, which could be harmful.[3]

Safe Handling Practices:

  • Always handle the chemical within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid generating dust.[3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid raising dust.[3]

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[4]

    • For liquid spills, use an absorbent pad or other inert material to soak up the spill.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Waste Disposal: All materials used for the cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste.[3]

Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is likely to be classified as a hazardous waste.

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department.

    • Collect waste in a dedicated, properly labeled, and sealed container.[4]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[4]

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][8]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Fume Hood ppe->handling segregate Segregate Waste into Designated Container handling->segregate label_container Label Container: 'Hazardous Waste' + Chemical Name segregate->label_container seal_container Securely Seal Container label_container->seal_container storage Store in Satellite Accumulation Area seal_container->storage pickup Schedule EHS Waste Pickup storage->pickup end End: Proper Disposal by Authorized Personnel pickup->end

Caption: Disposal workflow for this compound.

References

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (n.d.). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Online Letter. Retrieved from [https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/0/1B6F635C80A5C2218525670F006786A7/ file/13579.pdf)
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Watson International Ltd. (n.d.). Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. Comptes Rendus Chimie, 20(8), 834-841. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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Personal protective equipment for handling 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole. It is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure personnel safety and minimize environmental impact.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The selection of appropriate PPE is a critical first line of defense.[2][3]

Equipment Specifications Rationale for Use
Eye/Face Protection Chemical safety goggles or a full-face shield.[4]Protects against splashes and airborne particles, preventing serious eye irritation or injury.[5][6]
Hand Protection Chemical-resistant nitrile gloves. Double-gloving is recommended.[7]Provides a barrier against skin absorption. Regular glove changes are crucial to prevent permeation.
Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes.[7]Prevents accidental skin contact with the compound.
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates.[4]Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Engineering Controls

All work with this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8] The fume hood provides a contained workspace and ensures adequate ventilation.

Step-by-Step Handling Procedure
  • Preparation: Before beginning work, ensure the fume hood is operational and the sash is at the appropriate height. Don personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood. Use a spatula or other appropriate tool to handle the powder, avoiding the creation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard pictograms.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9] Decontaminate all surfaces and equipment used.

Storage Requirements

Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[10] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

Emergency and Disposal Procedures

Preparedness for accidental releases and a clear waste disposal plan are critical components of a comprehensive safety strategy.

Spill Management

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Post_Cleanup Post-Cleanup Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Ventilate Ensure Ventilation (If Safe) Alert->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Material into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Stream Decontaminate->Dispose Report Document Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Spill Cleanup Steps:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[10] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including unused product, contaminated materials, and empty containers, must be disposed of in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of it down the drain.[4]

References

  • Thermo Fisher Scientific. (2014, July 15).
  • Carl ROTH. (2024, March 3).
  • Amherst College. (2019, December 9). Standard Operating Procedures (SOP) for working with Trizol.
  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • UC Davis. Kopp Standard Operating Procedures for Work with TRIZOL #1.
  • Fluorochem. This compound.
  • Sigma-Aldrich.
  • Apollo Scientific. (2023, July 7). Safety Data Sheet for 3-Chloro-1H-1,2,4-triazole.
  • Fisher Scientific. (2007, August 9).
  • TCI Chemicals. (2025, July 8). Safety Data Sheet for 3,5-Diamino-1,2,4-triazole.
  • Benchchem. Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone.
  • Sigma-Aldrich. 3,5-Dichloro-1H-1,2,4-triazole.
  • Columbus Chemical Industries, Inc.
  • MIT Plasma Science and Fusion Center.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-.

Sources

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